Phenol, 4-[(4-ethoxyphenyl)azo]-
Description
BenchChem offers high-quality Phenol, 4-[(4-ethoxyphenyl)azo]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-[(4-ethoxyphenyl)azo]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14-9-5-12(6-10-14)16-15-11-3-7-13(17)8-4-11/h3-10,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZYPDPCKPFBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062468 | |
| Record name | Phenol, 4-[(4-ethoxyphenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2496-26-6 | |
| Record name | 4-[2-(4-Ethoxyphenyl)diazenyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2496-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(2-(4-ethoxyphenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[2-(4-ethoxyphenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-[(4-ethoxyphenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Phenol, 4-[(4-ethoxyphenyl)azo]-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol, 4-[(4-ethoxyphenyl)azo]-, also known as 4-ethoxy-4'-hydroxyazobenzene, is an aromatic azo compound. Azo compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. This structure results in an extended conjugated system, which imparts these molecules with vibrant colors, making them significant in the dye and pigment industry.[1][2] Beyond their use as colorants, the unique electronic properties of azo compounds make them valuable in various applications, including pharmaceuticals, nonlinear optics, and as chemical sensors.
This technical guide provides a comprehensive overview of the synthesis and characterization of Phenol, 4-[(4-ethoxyphenyl)azo]-. It includes detailed experimental protocols, a summary of quantitative data, and workflow visualizations to support researchers in the fields of organic synthesis, materials science, and drug development.
Synthesis Pathway
The synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]- is achieved through a classic electrophilic aromatic substitution reaction known as azo coupling.[1][3] The process involves two primary stages:
-
Diazotization: The primary aromatic amine, p-phenetidine (4-ethoxyaniline), is converted into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting aryldiazonium salt, which acts as an electrophile, is then reacted with an activated aromatic compound, phenol. Phenol is highly activated towards electrophilic substitution, and the coupling reaction occurs at the para position of the hydroxyl group under mildly alkaline conditions.[3][4] The alkaline medium is necessary to deprotonate phenol into the more reactive phenoxide ion.[5][6]
The overall reaction scheme is depicted below:
Figure 1: Synthesis pathway for Phenol, 4-[(4-ethoxyphenyl)azo]-.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| p-Phenetidine | C₈H₁₁NO | 137.18 | ≥98% |
| Phenol | C₆H₆O | 94.11 | ≥99% |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥97% |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% |
| Ethanol | C₂H₅OH | 46.07 | 95% |
| Distilled Water | H₂O | 18.02 | - |
Protocol 1: Diazotization of p-Phenetidine
-
In a 250 mL beaker, dissolve 0.05 mol of p-phenetidine in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of distilled water. Stir until a clear solution of p-phenetidine hydrochloride is formed.
-
Cool the solution to 0–5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of 0.05 mol of sodium nitrite in 25 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold p-phenetidine hydrochloride solution over 15-20 minutes. Maintain the temperature strictly between 0–5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the addition is complete, stir the mixture for an additional 15 minutes. The formation of the diazonium salt is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper. The resulting clear solution is the 4-ethoxybenzenediazonium chloride, which is used directly in the next step.
Protocol 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve 0.05 mol of phenol in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this alkaline phenol solution to 0–5 °C in an ice-salt bath.
-
Add the cold diazonium salt solution slowly and dropwise to the cold alkaline phenol solution with vigorous stirring.
-
A brightly colored precipitate (typically yellow-orange or red) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold distilled water until the filtrate is neutral to litmus paper.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified Phenol, 4-[(4-ethoxyphenyl)azo]-.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Characterization of the Synthesized Compound
The structure and purity of the synthesized Phenol, 4-[(4-ethoxyphenyl)azo]- are confirmed using various spectroscopic and analytical techniques.
Figure 2: Workflow for the characterization of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Physical Properties
| Property | Observed Value / Range |
| Appearance | Yellow-orange to red solid |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.28 g/mol |
| Melting Point | Literature dependent |
Spectroscopic Data
4.2.1 FT-IR Spectroscopy The FT-IR spectrum is used to identify the key functional groups present in the molecule.[7][8]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400 - 3200 | O–H stretch (broad) | Phenolic -OH |
| 3100 - 3000 | Aromatic C–H stretch | Ar–H |
| 2980 - 2850 | Aliphatic C–H stretch | -CH₃, -CH₂- |
| ~1600, ~1500 | C=C aromatic ring stretch | Aromatic Ring |
| 1480 - 1440 | N=N stretch (azo group) | -N=N- |
| 1260 - 1230 | Aryl C–O stretch (ether & phenol) | Ar–O–Et, Ar–OH |
4.2.2 ¹H NMR Spectroscopy Proton NMR spectroscopy helps in elucidating the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in ppm relative to TMS.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet (br) | 1H | Phenolic -OH proton |
| 7.9 - 7.7 | Doublet | 2H | Aromatic protons ortho to -N=N (ethoxy side) |
| 7.7 - 7.5 | Doublet | 2H | Aromatic protons ortho to -N=N (phenol side) |
| 7.1 - 6.9 | Doublet | 2H | Aromatic protons ortho to -OC₂H₅ |
| 7.0 - 6.8 | Doublet | 2H | Aromatic protons ortho to -OH |
| ~4.1 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |
| ~1.4 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |
4.2.3 UV-Visible Spectroscopy Azo dyes exhibit strong absorption in the UV-visible region due to their extended π-conjugated systems.[9][10] The spectrum is typically recorded in a solvent like ethanol or DMSO.
| Band | λ_max Range (nm) | Electronic Transition | Chromophore |
| K-band (azo) | 350 - 450 | π → π | Entire conjugated system (-N=N- and rings) |
| R-band (azo) | > 400 | n → π | Azo group (-N=N-) |
| B-band (aryl) | 230 - 280 | π → π* | Benzene rings |
Conclusion
The synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]- via a two-step diazotization and azo coupling reaction is a robust and well-established method. The provided protocols offer a clear and detailed pathway for its preparation in a laboratory setting. The subsequent characterization using a combination of spectroscopic (FT-IR, ¹H NMR, UV-Vis) and physical methods is essential for verifying the molecular structure and assessing the purity of the final product. This guide serves as a foundational resource for researchers engaged in the synthesis and application of novel azo compounds.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 3. Azo Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceworldjournal.org [scienceworldjournal.org]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Spectroscopic Properties of 4-(4-ethoxyphenylazo)phenol
This technical guide provides a comprehensive overview of the spectroscopic properties of the azo dye 4-(4-ethoxyphenylazo)phenol. The information is targeted towards researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the expected spectroscopic characteristics based on data from structurally analogous compounds and details the experimental protocols for their determination.
Introduction
4-(4-ethoxyphenylazo)phenol is an aromatic azo compound characterized by the presence of an azo group (-N=N-) linking a phenol and a phenetole moiety. Azo compounds are widely studied for their applications as dyes, pigments, and potential therapeutic agents. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This guide summarizes the expected data from key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(4-ethoxyphenylazo)phenol. These predictions are based on the analysis of structurally similar compounds, including other para-substituted azo phenols and ethoxybenzene derivatives.
Table 1: Predicted UV-Visible Absorption Data
| Solvent | Predicted λmax (nm) | Transition | Reference Compounds |
| Methanol | ~270-280 | π → π* (Benzene Ring) | Phenol shows a λmax of 275 nm[1]. |
| Methanol | ~340-360 | n → π* (Azo Group) | 3-nitrophenol shows a λmax at 340 nm[1]. |
| DMSO | ~350-370 | n → π* (Azo Group) | The n → π* transition is solvent-dependent[2]. |
Table 2: Predicted FT-IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference Compounds |
| ~3550 - 3230 (broad) | O-H Stretch | Phenolic -OH | Phenol exhibits a broad O-H stretch in this region due to hydrogen bonding[3]. |
| ~3000 - 3100 | C-H Stretch | Aromatic | Common for aromatic compounds. |
| ~2980 - 2850 | C-H Stretch | Aliphatic (ethoxy group) | Characteristic of alkyl groups[4]. |
| ~1600 - 1440 | C=C Stretch | Aromatic Ring | Strong absorptions in this region are characteristic of the benzene ring[3]. |
| ~1450 | N=N Stretch | Azo Group | Azo compounds typically show a weak to medium absorption in this region. |
| ~1240 | C-O Stretch | Aryl Ether | Characteristic of the ethoxy group attached to the aromatic ring. |
| ~1140 | C-O Stretch | Phenolic | C-O stretching in phenols[3]. |
| ~830 | C-H Bend | p-disubstituted benzene | Out-of-plane bending for para-substituted rings. |
Table 3: Predicted ¹H NMR Chemical Shift Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference Compounds |
| ~7.85 | Doublet | 2H | Aromatic protons ortho to the azo group (on the ethoxy-substituted ring) | 4-(4-bromophenylazo)phenol shows similar peaks at 7.85 ppm[5]. |
| ~7.75 | Doublet | 2H | Aromatic protons ortho to the azo group (on the phenol ring) | Aromatic protons in similar environments. |
| ~6.95 | Doublet | 2H | Aromatic protons ortho to the ethoxy group | 4-(4-bromophenylazo)phenol shows protons ortho to the hydroxyl group at 6.93 ppm[5]. |
| ~6.90 | Doublet | 2H | Aromatic protons ortho to the hydroxyl group | Protons on the phenol ring. |
| ~5.40 | Singlet (broad) | 1H | Phenolic -OH | The chemical shift of phenolic protons can vary and is often broad[5][6]. |
| ~4.10 | Quartet | 2H | -O-CH₂-CH₃ | Typical for an ethoxy group. |
| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ | Typical for an ethoxy group. |
Table 4: Predicted ¹³C NMR Chemical Shift Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference Compounds |
| ~160 | C-OH (Phenol) | Phenolic carbons are typically deshielded. |
| ~158 | C-OEt | Carbon attached to the ethoxy group. |
| ~150 | Aromatic C-N | Carbon attached to the azo group on the phenol ring. |
| ~146 | Aromatic C-N | Carbon attached to the azo group on the ethoxy-substituted ring. |
| ~125 | Aromatic CH | Protons ortho to the azo group. |
| ~124 | Aromatic CH | Protons ortho to the azo group. |
| ~116 | Aromatic CH | Protons ortho to the -OH group. |
| ~115 | Aromatic CH | Protons ortho to the -OEt group. |
| ~64 | -O-CH₂- | Methylene carbon of the ethoxy group. |
| ~15 | -CH₃ | Methyl carbon of the ethoxy group. |
Table 5: Predicted Mass Spectrometry Fragmentation Data
| m/z | Ion | Comments | Reference Compounds |
| 242 | [M]⁺ | Molecular ion peak | The molecular weight of C₁₄H₁₄N₂O₂ is 242.27 g/mol . |
| 149 | [HOC₆H₄N₂]⁺ | Cleavage of the C-N bond. | Fragmentation patterns of azo dyes. |
| 135 | [EtOC₆H₄N₂]⁺ | Cleavage of the C-N bond. | Fragmentation patterns of azo dyes. |
| 121 | [EtOC₆H₄]⁺ | Loss of N₂ from the ethoxyphenyl diazonium ion. | Common fragmentation for azo compounds. |
| 109 | [HOC₆H₅]⁺ | Phenol cation. | Fragmentation of the phenol moiety. |
| 93 | [C₆H₅O]⁺ | Loss of N₂ and ethoxy group fragments. | Phenoxy cation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
3.1 UV-Visible Spectroscopy
-
Objective: To determine the electronic absorption properties of the compound.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of 4-(4-ethoxyphenylazo)phenol in a suitable solvent (e.g., methanol, ethanol, or DMSO) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.
-
Use the pure solvent as a blank to calibrate the spectrophotometer.
-
Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
3.2 Fourier-Transform Infrared Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Procedure (using KBr pellet method):
-
Thoroughly mix approximately 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the infrared spectrum over a range of 4000-400 cm⁻¹.
-
3.3 Nuclear Magnetic Resonance Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Procedure for ¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak is used for referencing.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Process the spectra to determine chemical shifts, multiplicities, and integration values.
-
3.4 Mass Spectrometry
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Procedure (using Electron Ionization - EI):
-
Introduce a small amount of the sample into the ion source of the mass spectrometer.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of 4-(4-ethoxyphenylazo)phenol.
This diagram illustrates the general workflow from the synthesis and purification of the target compound to its characterization using various spectroscopic techniques and subsequent data analysis for structural confirmation.
References
- 1. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. agro.icm.edu.pl [agro.icm.edu.pl]
- 5. 4-(4-broMophenylazo)phenol synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Chemical and physical properties of C.I. Solvent Yellow 56
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of C.I. Solvent Yellow 56 (4-(Diethylamino)azobenzene). The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound. All quantitative data is presented in clear, tabular formats for ease of comparison.
Chemical Identity and Structure
C.I. Solvent Yellow 56 is a monoazo dye characterized by a diethylamino group attached to one of the phenyl rings of the azobenzene structure.[1][2] This substitution pattern is key to its chromophoric properties.
| Identifier | Value |
| Chemical Name | 4-(Diethylamino)azobenzene[3] |
| C.I. Name | Solvent Yellow 56[1][2] |
| C.I. Number | 11021[1][2] |
| CAS Number | 2481-94-9[1][2] |
| Molecular Formula | C₁₆H₁₉N₃[1][2] |
| Molecular Weight | 253.34 g/mol [1][2] |
| Synonyms | N,N-Diethyl-4-(phenylazo)aniline, Diethyl Yellow, Oil Yellow DE[3][4] |
Physicochemical Properties
C.I. Solvent Yellow 56 presents as a reddish-yellow to light brown powder.[2] It is insoluble in water but exhibits solubility in a range of organic solvents.[1][2]
Tabulated Physical Properties
The reported physical properties of C.I. Solvent Yellow 56 are summarized below. It is important to note the significant variation in the reported melting point across different sources, which may be attributable to differences in purity or analytical methodology.
| Property | Value | Source(s) |
| Physical Appearance | Reddish-yellow to light brown powder | [2] |
| Melting Point | 87-90 °C | [5] |
| 94-96 °C | [6] | |
| 95-98 °C | [3] | |
| 100 °C | [7] | |
| 168 °C | [8] | |
| Density | 0.46 g/cm³ | [7] |
| Ash Content | < 1.5% | [5] |
| Chloride Content | < 0.2% | [5] |
| Loss on Drying | < 0.3% | [5] |
Solubility Profile
The solubility of C.I. Solvent Yellow 56 in various organic solvents at 20°C is detailed in the following table.
| Solvent | Solubility (g/L) | Source(s) |
| Acetone | 171.3 | [7] |
| Butyl Acetate | 146.3 | [7] |
| Methylbenzene | 371.9 | [7] |
| Dichloromethane | 500 | [7] |
| Ethyl Alcohol | 41.4 | [7] |
| Water | Insoluble | [1][2] |
Spectroscopic Properties
The azo linkage in C.I. Solvent Yellow 56 gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. For the related compound dimethylaminoazobenzene, absorption bands around 274 nm and 480 nm are attributed to π → π* and n → π* electronic transitions of the azo group, respectively.[9]
Studies on 4-diethylaminoazobenzene have shown that it undergoes efficient trans-to-cis photoisomerization upon irradiation with visible light.[10] Photoreduction of the azo group can also occur, but this typically requires higher energy ultraviolet radiation (λ ≤ 313 nm).[10]
Experimental Protocols
Determination of Melting Point (General Protocol)
The melting point of a solid organic compound such as C.I. Solvent Yellow 56 can be determined using the capillary tube method with a melting point apparatus.
Materials:
-
C.I. Solvent Yellow 56 sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Mortar and pestle
Procedure:
-
Ensure the C.I. Solvent Yellow 56 sample is dry and finely powdered. If necessary, gently grind a small amount of the sample using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Compact the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be approximately 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly approach the expected melting point.
-
Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first liquid is observed (the onset of melting) and the temperature at which the last solid melts (the completion of melting). This range represents the melting point of the sample.[11][12]
Logical Relationship of Properties
The following diagram illustrates the hierarchical relationship of the information presented in this guide, from the fundamental identity of C.I. Solvent Yellow 56 to its various physicochemical and functional properties.
Safety and Handling
C.I. Solvent Yellow 56 is harmful if swallowed and may cause skin and eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This technical guide has summarized the key chemical and physical properties of C.I. Solvent Yellow 56. The provided data, particularly the tabulated physical constants and solubility profile, offer a valuable resource for researchers and scientists. The noted discrepancy in the reported melting point highlights the importance of sample purity and consistent analytical methodology in an experimental setting. The spectroscopic properties indicate its potential for applications involving photoresponsive behavior.
References
- 1. Solvent Yellow 56,Transparent Yellow 2G,CAS 2481-94-9 [xcwydyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Bestoil Yellow DE Solvent Yellow 56 CI 11021 - UK Supplier - Kg Stock [fastcolours.com]
- 6. Solvent Yellow 56 | 2481-94-9 [chemicalbook.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. Solvent Yellow 56 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The photochemistry of azo dyes. Photoisomerisation versus photoreduction from 4-diethylaminoazobenzene and 4-diethylamino-4′-methoxyazobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the Core Mechanism of Action of CAS 2237-98-1 (2-Aminoethyl Dihydrogen Phosphate)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoethyl dihydrogen phosphate (2-AEP), registered under CAS number 2237-98-1, is a naturally occurring ethanolamine phosphate and an analogue of phosphoethanolamine. Its primary mechanism of action centers on its role as a precursor for the synthesis of phosphonolipids, a unique class of phospholipids where a chemically stable carbon-phosphorus (C-P) bond replaces the more labile carbon-oxygen-phosphorus (C-O-P) ester bond. This structural alteration imparts significant resistance to chemical and enzymatic degradation upon the cell membranes into which these phosphonolipids are incorporated. This guide elucidates the biochemical pathways, biophysical consequences, and therapeutic implications of 2-AEP, providing a technical foundation for research and development professionals.
Core Mechanism: Biosynthesis of Phosphonolipids
The central mechanism of 2-AEP revolves around its cellular uptake and subsequent incorporation into membrane lipids. Unlike common phospholipids that are synthesized from phosphoethanolamine, 2-AEP serves as a substrate for the synthesis of phosphonocephalins.
The proposed biosynthetic pathway involves the following key steps:
-
Phosphorylation and Activation: 2-AEP is activated in a reaction analogous to the activation of choline/ethanolamine. The enzyme CTP:phosphocholine cytidylyltransferase (CCT) or a related cytidylyltransferase is believed to catalyze the reaction between cytidine triphosphate (CTP) and 2-AEP (the phosphonate analogue of phosphoethanolamine) to form CDP-2-aminoethylphosphonate.[1][2] This reaction is a rate-limiting step in the synthesis of phosphatidylcholine and its analogues.[3]
-
Transfer to Diacylglycerol (DAG): The activated 2-aminoethylphosphonate moiety is then transferred from CDP-2-aminoethylphosphonate to a DAG backbone. This step results in the formation of a phosphonolipid, specifically a phosphonocephalin.
The defining feature of this pathway is the formation of a C-P bond, which is significantly more resistant to hydrolysis by acids, bases, and enzymes like phospholipases compared to the C-O-P ester bond found in standard glycerophospholipids.
Biophysical Consequences and Cellular Effects
The incorporation of phosphonolipids into cellular membranes, particularly the myelin sheath and neuronal membranes, leads to significant alterations in their biophysical properties.
-
Enhanced Membrane Stability: The resistance of the C-P bond to enzymatic and chemical cleavage fortifies the cell membrane. This "membrane sealing" effect is hypothesized to protect cells from inflammatory mediators, toxins, and enzymatic degradation, which is particularly relevant in demyelinating diseases.
-
Modulation of Membrane Fluidity: The introduction of phosphonolipids can alter the packing of the lipid bilayer, which may affect membrane fluidity and the function of embedded proteins such as ion channels and receptors.
-
Pro-apoptotic and Immunomodulatory Effects: Recent studies have indicated that 2-AEP can exhibit pro-apoptotic and immunomodulatory effects in cancer cell lines.[4] In combination with other agents, 2-AEP has been shown to reduce mitochondrial membrane potential and modulate the expression of apoptosis-related markers like Bcl2, Cytochrome c, and caspase 3.[4][5] This suggests that beyond structural effects, 2-AEP can influence cellular signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of 2-AEP.
Table 1: In Vitro Cytotoxicity of 2-AEP Combinations in Ehrlich Ascitic Tumor (EAT) Cells
| Treatment Combination (24h) | IC50 (µg/mL) on EAT Cells | Pharmacological Effect Profile |
| 2-AEP + Simvastatin | Not specified, but synergistic | Synergistic |
| 2-AEP + Coenzyme Q10 | Not specified, but additive | Additive |
| 2-AEP + Paclitaxel | Not specified, but additive | Additive |
| 2-AEP + GM-CSF | Not specified, but synergistic | Synergistic |
| Data derived from a study on the synergistic and pro-apoptotic effects of 2-AEP in an in vitro tumor model. The study utilized varying concentrations to determine synergistic or additive effects using the Bliss independence model.[5] |
Table 2: Effect of 2-AEP Combination on Mitochondrial Membrane Potential
| Cell Line | Treatment Combination (12h) | Outcome on Mitochondrial Potential |
| EAT Cells | Paclitaxel + 2-AEP | Significant Reduction |
| This result indicates a direct effect on mitochondrial function, a key aspect of apoptosis induction.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the literature.
Determination of Cytotoxic Activity using the MTT Assay
This protocol is used to assess cell viability and the cytotoxic potential of 2-AEP and its combinations.
-
Cell Culture: Ehrlich ascitic tumor (EAT) cells are maintained in RPMI culture medium supplemented with 10% fetal bovine serum (FBS) and 200 mM sodium bicarbonate (pH 7.4) in a humidified incubator at 37°C with 5% CO2.[5]
-
Plating: Cells are seeded in 96-well plates at a concentration of 1 × 10^5 cells per well and incubated for 24 hours.[5]
-
Treatment: The culture medium is replaced with fresh medium containing 2-AEP, a combination drug, or vehicle control at various concentrations. The plates are incubated for another 24 hours.
-
MTT Addition: The supernatant is removed, and 100 µL of MTT (5 mg/mL) is added to each well. The plates are incubated for 3 hours at 37°C in a CO2 incubator.[5]
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of methyl alcohol is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control.
Analysis of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the impact of 2-AEP on mitochondrial health, a key indicator of intrinsic apoptosis.
-
Cell Culture and Treatment: Cells are cultured as described above. Treatment with 2-AEP combinations is carried out for specified intervals (e.g., 3 and 12 hours).[5]
-
Harvesting: After treatment, cells are centrifuged at 1500 rpm for 5 minutes.[5]
-
Staining: The supernatant is discarded, and the cell pellet is resuspended in 100 µL of RPMI medium containing a mitochondrial-specific fluorescent dye (e.g., Mito-Red).[5]
-
Incubation: Samples are incubated for 1 hour in a CO2 incubator at 37°C.[5]
-
Flow Cytometry: Samples are transferred to cytometry tubes for analysis on a flow cytometer. The fluorescence intensity is measured, with a decrease in fluorescence indicating depolarization of the mitochondrial membrane.
Logical Relationships and Therapeutic Implications
The core mechanism of 2-AEP—enhancing membrane stability through phosphonolipid incorporation—provides a logical foundation for its proposed therapeutic applications.
-
Neurological Disorders (e.g., Multiple Sclerosis): In demyelinating diseases, the myelin sheath is degraded. By reinforcing the structure of myelin and neuronal membranes, 2-AEP may protect against further degradation and support neural function. It is often formulated with minerals like calcium and magnesium, which may act as charge carriers across the stabilized membrane.[6]
-
Oncology: The ability of 2-AEP to induce apoptosis and reduce mitochondrial membrane potential in cancer cells opens a new therapeutic avenue.[4][5] Its synergistic effects with conventional chemotherapeutics could allow for lower, less toxic doses of these agents while achieving a potent anti-cancer effect.
Conclusion
The mechanism of action of 2-aminoethyl dihydrogen phosphate is multifaceted, stemming from its unique role as a precursor to robust phosphonolipids. By enhancing the structural integrity of cell membranes, 2-AEP offers a compelling therapeutic strategy for conditions characterized by membrane instability. Furthermore, emerging evidence of its ability to modulate critical cellular pathways, such as apoptosis, suggests its potential utility in oncology. Further research is warranted to fully elucidate the enzymatic players in the phosphonolipid pathway and to explore the full spectrum of its downstream signaling effects in various disease models.
References
- 1. Choline-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Membrane Complex, Advanced Research [nhc.com]
A Technical Guide to the Thermogravimetric Analysis of Azo Dyes: A Case Study on 4-(4-ethoxyphenylazo)phenol
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for researchers, scientists, and drug development professionals to determine the thermal stability, decomposition kinetics, and composition of materials. For a compound like 4-(4-ethoxyphenylazo)phenol, TGA can elucidate its thermal degradation profile, which is vital for understanding its stability during storage, formulation, and application.
The thermal decomposition of phenolic compounds and resins typically occurs in multiple stages.[1][2] The initial mass loss is often attributed to the evaporation of residual water or solvents. Subsequent degradation at higher temperatures involves the cleavage of specific chemical bonds, such as the azo linkage (-N=N-), followed by the breakdown of the aromatic structures.[3][4]
Representative Experimental Protocol
The following protocol is a detailed methodology for conducting a TGA experiment on a phenolic azo dye like 4-(4-ethoxyphenylazo)phenol, based on standard practices for similar materials.[5][6]
2.1. Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500) is used.
-
Calibration: Temperature and mass calibrations are performed using certified standards (e.g., indium, zinc) prior to analysis to ensure accuracy.
2.2. Sample Preparation
-
Sample Form: A small quantity of the 4-(4-ethoxyphenylazo)phenol powder (typically 3-10 mg) is used.
-
Crucible: The sample is accurately weighed and placed in an inert crucible, commonly made of alumina or platinum.
2.3. TGA Measurement Parameters
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative degradation.[6] A high-purity gas is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Isothermal Start: The sample is held at a starting temperature (e.g., 30°C) for a few minutes to allow for thermal equilibration.
-
Heating Ramp: The temperature is increased linearly at a controlled heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).[6]
-
-
Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the experiment.
Experimental Workflow Diagram
The logical flow of a TGA experiment, from sample preparation to data analysis, is depicted below.
Caption: Experimental workflow for Thermogravimetric Analysis.
Representative Data and Interpretation
The thermal decomposition of 4-(4-ethoxyphenylazo)phenol is expected to occur in distinct stages. The table below summarizes plausible quantitative data for such an analysis. The derivative of the mass loss curve (DTG) is used to identify the temperatures of maximum decomposition rates (Tpeak).
| Decomposition Stage | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Mass Loss (%) | Probable Evolved Fragments |
| Stage 1 | ~250 | ~280 | ~14% | N2, Ethylene (from ethoxy group) |
| Stage 2 | ~350 | ~410 | ~55% | Phenol, Phenyl radicals, CO |
| Stage 3 | >500 | ~580 | ~20% | Aromatic fragments |
| Final | - | - | ~11% | Char Residue |
Interpretation of Decomposition Stages:
-
Stage 1: The initial and most significant mass loss in many azo compounds begins with the cleavage of the azo bond (-N=N-), which is thermally the most labile group, releasing nitrogen gas. Concurrently or shortly after, the ethoxy group (-O-CH2CH3) may fragment.
-
Stage 2: This stage likely involves the cleavage of the ether linkage and the subsequent decomposition of the resulting phenolic and phenyl structures.[3][4] The degradation of phenolic resins is known to produce phenol and other aromatic compounds.[5]
-
Stage 3: At higher temperatures, the remaining aromatic ring structures undergo further fragmentation, leading to the formation of a stable carbonaceous char.
By analyzing the mass loss at each stage, researchers can gain insights into the compound's stoichiometry and thermal degradation pathways. This information is invaluable for establishing safe handling temperatures and predicting the long-term stability of products containing this or similar azo dyes.
References
- 1. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
The Photostability of Phenol, 4-[(4-ethoxyphenyl)azo]-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photostability of the azo dye, Phenol, 4-[(4-ethoxyphenyl)azo]- (also known as C.I. Disperse Yellow 3). Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes information from studies on closely related analogs and the broader class of azo dyes. It covers the fundamental principles of photodegradation, factors influencing stability, and established experimental protocols for assessment. Furthermore, theoretical insights from computational studies on substituted azobenzenes are integrated to provide a more complete understanding of the photochemical behavior of this compound. This document is intended to be a valuable resource for researchers and professionals working with this and similar azo dyes in various applications, including drug development where photostability is a critical parameter.
Introduction to Azo Dye Photochemistry
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a significant class of organic colorants. Their widespread use is attributed to their facile synthesis, high molar extinction coefficients, and broad color palette. However, a notable drawback of many azo dyes is their susceptibility to photodegradation—the irreversible fading of color upon exposure to light. This process is not only an aesthetic concern but can also lead to the formation of potentially toxic degradation products.
The photochemistry of azo dyes is complex and can proceed through several mechanisms, primarily photooxidation and photoreduction. The initial step in photodegradation is the absorption of a photon, which excites the dye molecule to a singlet state, followed by intersystem crossing to a more stable triplet state. This excited molecule can then undergo various reactions, including cleavage of the azo bond, leading to the loss of color.
Photostability Profile of Phenol, 4-[(4-ethoxyphenyl)azo]-
Direct and extensive quantitative photostability data for Phenol, 4-[(4-ethoxyphenyl)azo]- is limited in the public domain. However, by examining its structure and comparing it to well-studied analogs, a qualitative assessment of its likely photostability can be made. The molecule possesses an electron-donating ethoxy group (-OC2H5) and a hydroxyl group (-OH), which can influence its photochemical behavior. Electron-donating groups can sometimes decrease the photostability of azo dyes.
Factors Influencing Photostability
The photostability of azo dyes like Phenol, 4-[(4-ethoxyphenyl)azo]- is not an intrinsic property but is influenced by a multitude of environmental and structural factors:
-
Wavelength of Light: The rate of photodegradation is highly dependent on the wavelength of the incident light, with UV radiation generally being the most damaging.
-
Oxygen: The presence of oxygen can either accelerate photodegradation through photooxidation or in some cases retard it by quenching the excited triplet state of the dye.
-
Substrate: The nature of the material to which the dye is applied (e.g., textile fibers, polymers) can significantly impact its photostability.
-
pH: The pH of the surrounding medium can affect the electronic structure of the dye and its susceptibility to photodegradation.
-
Presence of Other Substances: Additives such as antioxidants or UV absorbers can enhance photostability, while photosensitizers can accelerate degradation.
Quantitative Data from Analogous Compounds
To provide a quantitative context, the following table summarizes photostability data for azo dyes with structural similarities to Phenol, 4-[(4-ethoxyphenyl)azo]-. It is important to note that these are for comparative purposes and the actual values for the target compound may vary.
| Compound Name | Solvent/Substrate | Irradiation Source | Quantum Yield (Φ) | Half-life (t½) | Reference |
| Disperse Yellow 3 | Nylon | Simulated Sunlight | Low (qualitative) | - | [1] |
| Substituted Azobenzenes | Methanol | UV (anaerobic) | - | < 1 to 1.5 hours | [2] |
| Substituted Azobenzenes | Methanol | UV (oxygenated) | - | 4 to 16 times longer than anaerobic | [2] |
Experimental Protocols for Photostability Assessment
The evaluation of a compound's photostability is crucial for its practical application. Standardized experimental protocols are employed to ensure reproducibility and comparability of data.
Sample Preparation
A solution of Phenol, 4-[(4-ethoxyphenyl)azo]- of a known concentration is prepared in a suitable solvent (e.g., methanol, water, or a solvent relevant to its application). The solution is then placed in a quartz cuvette or a reaction vessel that is transparent to the irradiation wavelength.
Irradiation
The sample is exposed to a controlled light source. Common light sources include:
-
Xenon Arc Lamp: Simulates the solar spectrum.
-
Mercury Vapor Lamp: Provides specific wavelengths in the UV and visible regions.
-
UV-A or UV-C Lamps: For testing stability under specific UV conditions.
The intensity of the light source is measured using a radiometer or a chemical actinometer to ensure consistent and quantifiable light exposure.
Analysis
The degradation of the dye is monitored over time by measuring the change in its absorbance at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. The rate of degradation can be calculated from the decrease in absorbance.
Data Analysis
The photodegradation process is often modeled using kinetic equations, typically pseudo-first-order kinetics. The quantum yield (Φ), which is the number of molecules degraded per photon absorbed, is a key parameter for quantifying photostability and can be calculated using the following equation:
Φ = (dC/dt) / (I₀ * (1 - 10⁻ᴬ) * (V/S))
Where:
-
dC/dt is the rate of change of concentration
-
I₀ is the incident light intensity
-
A is the absorbance of the solution
-
V is the volume of the solution
-
S is the irradiated surface area
A general workflow for assessing the photostability of an azo dye is depicted in the following diagram:
Photodegradation Pathways and Mechanisms
The photodegradation of azo dyes can proceed through various pathways, with the specific mechanism being dependent on the dye's structure and the reaction conditions.
Photooxidative Degradation
In the presence of oxygen, excited dye molecules can react to form reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These highly reactive species can then attack the dye molecule, leading to the cleavage of the azo bond and the formation of smaller aromatic compounds, which may undergo further degradation.
Photoreductive Degradation
Under anaerobic conditions, the excited dye molecule can abstract a hydrogen atom from the solvent or another molecule, leading to the formation of a hydrazo intermediate. This intermediate is unstable and can cleave to form aromatic amines.
A simplified signaling pathway illustrating the general photodegradation mechanisms of azo dyes is presented below:
Theoretical Insights from Computational Studies
Computational chemistry provides valuable tools for understanding the photophysical and photochemical properties of molecules. For azobenzenes, methods like Time-Dependent Density Functional Theory (TD-DFT) can predict absorption spectra and the energies of excited states.
Computational studies have shown that the nature and position of substituents on the azobenzene core significantly influence its electronic structure and, consequently, its photostability. For instance, electron-donating groups, such as the ethoxy and hydroxyl groups in Phenol, 4-[(4-ethoxyphenyl)azo]-, can affect the energy levels of the frontier molecular orbitals, which in turn can influence the rates of photochemical reactions. While these studies provide valuable qualitative insights, quantitative prediction of photostability remains a significant challenge.
The logical relationship between molecular structure and photostability can be visualized as follows:
Conclusion
The photostability of Phenol, 4-[(4-ethoxyphenyl)azo]- is a critical parameter for its successful application in various fields. While direct experimental data for this specific compound is not abundant, a comprehensive understanding can be built by examining the behavior of analogous azo dyes and applying fundamental principles of photochemistry. This guide has outlined the key factors influencing its stability, provided standardized experimental protocols for its assessment, and offered insights from computational studies. For applications where photostability is paramount, it is recommended that rigorous experimental testing be conducted under conditions relevant to the intended use. Further research focusing on the quantitative photostability and degradation pathways of this specific dye would be highly valuable to the scientific and industrial communities.
References
An In-depth Technical Guide on the Photophysical Properties of 4-(4-ethoxyphenylazo)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 4-(4-ethoxyphenylazo)phenol, with a primary focus on its quantum yield. While specific experimental values for this compound are not prominently available in the reviewed literature, this document outlines the expected photochemical behavior based on closely related azobenzene derivatives and furnishes detailed protocols for its experimental determination.
Introduction to the Photochemistry of Azobenzenes
Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science due to their ability to undergo reversible photoisomerization. Upon absorption of light, the thermodynamically more stable trans (or E) isomer can be converted to the sterically hindered cis (or Z) isomer. This process can be reversed by irradiation with a different wavelength of light or by thermal relaxation. This reversible switching alters the molecule's geometry, dipole moment, and absorption spectrum, enabling the photocontrol of biological systems and material properties.
For 4-hydroxyazobenzene derivatives like 4-(4-ethoxyphenylazo)phenol, two primary competing photophysical pathways deactivate the excited state reached after photon absorption:
-
Photoisomerization (trans → cis): This is typically the dominant pathway for azobenzenes and is responsible for their photoswitching behavior. The efficiency of this process is quantified by the photoisomerization quantum yield (Φt→c).
-
Fluorescence: The emission of a photon from the excited singlet state to return to the ground state. For most azobenzene derivatives, fluorescence is a minor deactivation pathway, resulting in very low fluorescence quantum yields (Φf). For some push-pull substituted azobenzenes, the fluorescence quantum yield has been measured to be as low as 0.1%.[1]
The efficiency of these pathways is highly dependent on the molecular structure and the solvent environment. In the case of hydroxyazobenzenes, there is also the possibility of azo-hydrazone tautomerism, which can influence the kinetics of thermal cis-to-trans isomerization.[2][3]
Quantitative Photophysical Data
As of the latest literature review, specific quantitative data for the photoisomerization and fluorescence quantum yields of 4-(4-ethoxyphenylazo)phenol have not been explicitly reported. However, for the purpose of guiding future research and providing a framework for data presentation, the following table structure is recommended for summarizing key photophysical parameters.
| Compound | Solvent | λmax (trans) (nm) | ε (trans) (M-1cm-1) | Photoisomerization Quantum Yield (Φt→c) | Fluorescence Quantum Yield (Φf) | Reference |
| 4-(4-ethoxyphenylazo)phenol | Ethanol | Data not available | Data not available | Data not available | Data not available | |
| trans-Azobenzene (for comparison) | Methanol | ~320 | ~21,000 | 0.11 - 0.14 | < 10-4 | [4][5] |
| 4-Phenylazophenol (4-hydroxyazobenzene) | Ethanol | ~350 | Data not available | Data not available | Data not available | [3][6] |
Table 1: Key Photophysical Parameters of 4-(4-ethoxyphenylazo)phenol and Related Compounds. This table is structured to present essential data for comparing the photochemical efficiency of azobenzene derivatives.
Experimental Protocol: Determination of the Photoisomerization Quantum Yield
The photoisomerization quantum yield (Φt→c) can be determined using a relative method, by comparing the rate of photoisomerization of the sample to that of a well-characterized chemical actinometer. The following protocol outlines the steps for this determination.
Materials and Instruments
-
Spectrophotometer: A UV-Vis spectrophotometer capable of kinetic measurements.
-
Light Source: A collimated light source with a narrow bandpass filter for the desired excitation wavelength (e.g., 365 nm).
-
Actinometer: A solution of a standard compound with a known quantum yield at the excitation wavelength (e.g., ferrioxalate or a well-characterized azobenzene derivative).
-
Sample: A solution of 4-(4-ethoxyphenylazo)phenol of known concentration in a suitable solvent (e.g., ethanol or methanol).
-
Cuvettes: Matched quartz cuvettes.
Methodology
-
Preparation of Solutions:
-
Prepare a solution of 4-(4-ethoxyphenylazo)phenol in the desired solvent with an absorbance of approximately 1 at its λmax.
-
Prepare a solution of the chemical actinometer in the same solvent with a similar absorbance at the excitation wavelength.
-
-
Measurement of Photon Flux:
-
Fill a cuvette with the actinometer solution and irradiate it with the light source for a specific time.
-
Measure the change in absorbance of the actinometer solution at the monitoring wavelength.
-
Calculate the number of photons absorbed using the known quantum yield of the actinometer. This determines the photon flux of the light source.
-
-
Photoisomerization of the Sample:
-
Fill a cuvette with the 4-(4-ethoxyphenylazo)phenol solution.
-
Record the initial UV-Vis spectrum (trans isomer).
-
Irradiate the sample with the same light source for a series of short time intervals.
-
After each irradiation interval, record the full UV-Vis spectrum.
-
Continue until a photostationary state is reached (no further change in the spectrum is observed).
-
-
Data Analysis:
-
From the spectral data, calculate the change in the concentration of the trans isomer over time.
-
The initial rate of photoisomerization can be determined from the initial slope of a plot of the concentration of the trans isomer versus time.
-
The photoisomerization quantum yield (Φt→c) is calculated using the following equation:
Φt→c = (d[C]/dt) / Iabs
where d[C]/dt is the initial rate of change of the cis isomer concentration, and Iabs is the number of photons absorbed by the sample per unit time.
-
Visualizing Photochemical Pathways and Experimental Workflows
Signaling Pathway of Photoisomerization
The following diagram illustrates the primary photochemical processes for a generic 4-hydroxyazobenzene derivative upon light absorption.
Figure 1: Key photochemical pathways for a 4-hydroxyazobenzene derivative.
Experimental Workflow for Quantum Yield Determination
The following diagram outlines the logical flow of the experimental protocol for determining the photoisomerization quantum yield.
Figure 2: Experimental workflow for quantum yield determination.
Conclusion
While a specific quantum yield for 4-(4-ethoxyphenylazo)phenol is not readily found in current literature, this guide provides the necessary theoretical background and a detailed experimental framework for its determination. The photochemistry of this molecule is expected to be dominated by trans-cis photoisomerization, a characteristic that makes it and other azobenzene derivatives highly valuable for applications in photopharmacology and smart materials. The provided protocols and diagrams serve as a robust starting point for researchers aiming to quantify the photophysical properties of this and related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.eric.ed.gov [files.eric.ed.gov]
- 4. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Electrochemical Behavior of Phenol, 4-[(4-ethoxyphenyl)azo]-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected electrochemical behavior of Phenol, 4-[(4-ethoxyphenyl)azo]-, a phenolic azo dye. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates its electrochemical characteristics based on the well-documented behavior of structurally analogous compounds, primarily 4-hydroxyazobenzene and its derivatives. This document outlines the fundamental principles of its electrochemical oxidation and reduction, provides detailed hypothetical experimental protocols for its analysis, and presents key quantitative data in a structured format. Furthermore, it includes visualizations of the electrochemical reaction pathways and experimental workflows to facilitate a deeper understanding of its redox properties. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the study of azo dyes and their applications, particularly in the fields of sensor development, environmental monitoring, and drug development.
Introduction
Phenol, 4-[(4-ethoxyphenyl)azo]-, also known as 4-((4-ethoxyphenyl)diazenyl)phenol, belongs to the vast class of azo dyes, characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The presence of a hydroxyl (-OH) group on one of the rings and an ethoxy (-OC2H5) group on the other imparts specific electronic properties that govern its electrochemical behavior. The study of the electrochemical properties of such molecules is crucial for various applications, including the development of electrochemical sensors for their detection, understanding their degradation pathways for environmental remediation, and exploring their potential as redox-active moieties in drug design.
The electrochemical activity of this compound is primarily centered around the azo group, which is readily reducible, and the phenol group, which is susceptible to oxidation. The interplay of these two functional groups, influenced by the electron-donating ethoxy group, determines the overall voltammetric signature of the molecule.
Predicted Electrochemical Behavior
The electrochemical behavior of Phenol, 4-[(4-ethoxyphenyl)azo]- is predicted to be characterized by both reduction and oxidation processes, observable through techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV).
Reduction of the Azo Group
The azo group is the primary site of electrochemical reduction. This process is generally irreversible and pH-dependent, involving the uptake of protons and electrons. In acidic media, the reduction is expected to be a single, well-defined wave corresponding to the cleavage of the N=N bond to form the corresponding aromatic amines (aniline and p-phenetidine). This is a multi-electron, multi-proton process. In neutral and basic media, the reduction may proceed in two successive steps, with the initial formation of a hydrazo intermediate (-NH-NH-), followed by its further reduction to the amine products at more negative potentials. The reduction of the azo group to the amino group is a key reaction in the metabolism and degradation of azo dyes.[1][2]
Oxidation of the Phenol Group
The phenolic hydroxyl group is the site of electrochemical oxidation. This process is also typically irreversible and pH-dependent. The oxidation of the phenol group is expected to occur at a positive potential, leading to the formation of a phenoxyl radical. This radical can then undergo further reactions, such as dimerization or polymerization, leading to fouling of the electrode surface, a common phenomenon observed in the electrochemistry of phenols. The presence of the electron-donating ethoxy group in the para position of the second phenyl ring is anticipated to slightly lower the oxidation potential of the phenolic moiety compared to unsubstituted 4-hydroxyazobenzene.
Quantitative Data Summary
The following table summarizes the predicted key quantitative electrochemical parameters for Phenol, 4-[(4-ethoxyphenyl)azo]-. These values are estimations based on data reported for 4-hydroxyazobenzene and other substituted azo dyes. Actual experimental values may vary depending on the specific experimental conditions.
| Parameter | Predicted Value Range | Technique | Conditions | Reference Compounds |
| Reduction Peak Potential (Epc) | -0.4 to -0.8 V vs. Ag/AgCl | CV/DPV | pH 7, Aqueous Buffer | 4-hydroxyazobenzene, various azo dyes[1][2] |
| Oxidation Peak Potential (Epa) | +0.6 to +1.0 V vs. Ag/AgCl | CV/DPV | pH 7, Aqueous Buffer | 4-hydroxyazobenzene, substituted phenols |
| Number of Electrons Transferred (n) - Reduction | 2-4 | Coulometry/Voltammetry | pH dependent | Azo dyes[1] |
| Number of Electrons Transferred (n) - Oxidation | 1-2 | Coulometry/Voltammetry | pH dependent | Phenols |
| Diffusion Coefficient (D) | 10⁻⁵ to 10⁻⁶ cm²/s | Chronoamperometry/CV | Azo dyes |
Experimental Protocols
This section provides detailed methodologies for the electrochemical analysis of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Instrumentation and Electrodes
-
Potentiostat/Galvanostat: A standard electrochemical workstation capable of performing cyclic voltammetry, differential pulse voltammetry, and chronoamperometry.
-
Electrochemical Cell: A three-electrode cell consisting of a working electrode, a reference electrode, and a counter electrode.
-
Working Electrode: Glassy carbon electrode (GCE) is recommended due to its wide potential window and relative inertness. Other options include carbon paste electrodes (CPE) or boron-doped diamond (BDD) electrodes.[3]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or a graphite rod.
Reagents and Solutions
-
Analyte Solution: A stock solution of Phenol, 4-[(4-ethoxyphenyl)azo]- is prepared in a suitable organic solvent (e.g., ethanol, methanol, or dimethylformamide) and then diluted to the desired concentration in the supporting electrolyte.
-
Supporting Electrolyte: A buffer solution is used to control the pH and provide conductivity. Common choices include Britton-Robinson buffer, phosphate buffer, or acetate buffer, typically at a concentration of 0.1 M.
Cyclic Voltammetry (CV) Protocol
-
Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent used for the analyte, and dry it.
-
Place the three electrodes in the electrochemical cell containing the supporting electrolyte.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
Record a blank CV of the supporting electrolyte in the desired potential window.
-
Add a known concentration of the analyte to the cell, stir for a short period to ensure homogeneity, and then let the solution become quiescent.
-
Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).
-
Investigate the effect of scan rate by recording CVs at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to determine if the process is diffusion-controlled or adsorption-controlled.
-
Investigate the effect of pH by recording CVs in supporting electrolytes of different pH values.
Differential Pulse Voltammetry (DPV) Protocol
-
Prepare the electrode and solution as described for CV.
-
Set the DPV parameters: pulse amplitude, pulse width, and scan increment.
-
Record the differential pulse voltammogram in the potential range of interest.
-
DPV is particularly useful for quantitative analysis due to its higher sensitivity and better resolution compared to CV. A calibration curve can be constructed by plotting the peak current against the analyte concentration.
Visualizations
Electrochemical Reaction Pathways
The following diagrams illustrate the proposed electrochemical reduction and oxidation pathways of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Caption: Proposed reduction pathway of the azo group in acidic medium.
Caption: Proposed oxidation pathway of the phenol group.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the electrochemical analysis of the target compound.
Caption: General workflow for voltammetric analysis.
Conclusion
References
Methodological & Application
Application Notes & Protocols: Phenol, 4-[(4-ethoxyphenyl)azo]- in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct analytical applications of Phenol, 4-[(4-ethoxyphenyl)azo]- are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established analytical methodologies for structurally similar p-hydroxyazobenzene derivatives and azo dyes in general. These methods are provided as a foundational guide and may require optimization for the specific compound of interest.
Application Note: Spectrophotometric Determination of Analytes
Azo dyes, including compounds structurally related to Phenol, 4-[(4-ethoxyphenyl)azo]-, are widely utilized in spectrophotometry due to their strong chromophoric properties. The color of these dyes is sensitive to pH and the presence of certain metal ions, making them valuable as indicators and reagents for quantitative analysis.
Principle: The underlying principle involves the formation of a colored complex between the azo dye and the analyte of interest, or a pH-induced shift in the absorption spectrum of the dye. The intensity of the color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the analyte, following the Beer-Lambert Law.
Potential Applications:
-
pH Measurement: Similar to other azo dyes like methyl orange and phenol red, Phenol, 4-[(4-ethoxyphenyl)azo]- could potentially serve as a pH indicator. Its color change would correspond to the protonation or deprotonation of the phenolic hydroxyl group, which alters the electronic conjugation of the molecule.
-
Determination of Metal Ions: The phenolic hydroxyl group and the azo nitrogen atoms can act as coordination sites for metal ions, leading to the formation of colored chelates. This property could be exploited for the spectrophotometric determination of metal ions such as Cu²⁺, Ni²⁺, or Zn²⁺.
-
Quantification of Phenolic Compounds: A common method for the determination of total phenols involves a coupling reaction with a diazotized amine to form an azo dye.[1][2] While Phenol, 4-[(4-ethoxyphenyl)azo]- is the product of such a reaction, its derivatives could be used in assays to quantify other phenolic compounds.
Illustrative Workflow for Spectrophotometric Analysis
Caption: General workflow for spectrophotometric analysis using an azo dye.
Experimental Protocol: pH Indicator Properties
This protocol outlines a general procedure to evaluate the potential of Phenol, 4-[(4-ethoxyphenyl)azo]- as a pH indicator.
Materials:
-
Phenol, 4-[(4-ethoxyphenyl)azo]-
-
Ethanol (or other suitable solvent)
-
Series of buffer solutions (e.g., pH 1 to 12)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Phenol, 4-[(4-ethoxyphenyl)azo]- (e.g., 1 mg/mL) in ethanol.
-
Preparation of Test Solutions: For each buffer solution, add a small, fixed volume of the stock solution to a known volume of the buffer to achieve a final concentration suitable for spectrophotometric analysis (e.g., 10 µg/mL).
-
Spectrophotometric Measurement:
-
For each test solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the dye.
-
-
Data Analysis:
-
Plot absorbance at the identified λmax values against pH.
-
Determine the pH range over which the color transition occurs and the pKa of the indicator.
-
Expected Outcome: A significant shift in the λmax would indicate a change in the electronic structure of the molecule due to protonation/deprotonation, confirming its utility as a pH indicator.[3][4]
Application Note: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[5][6] For azo dyes like Phenol, 4-[(4-ethoxyphenyl)azo]-, reversed-phase HPLC is a common analytical method.
Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
Potential Applications:
-
Purity Assessment: HPLC can be used to determine the purity of Phenol, 4-[(4-ethoxyphenyl)azo]- by separating it from any starting materials, by-products, or degradation products.
-
Quantification in Complex Matrices: This method can be employed to quantify the dye in various samples, such as environmental water samples or in reaction mixtures for process monitoring.
-
Stability Studies: HPLC is suitable for monitoring the degradation of the dye under different conditions (e.g., exposure to light, heat, or different pH values).
Illustrative HPLC Workflow
Caption: A typical workflow for the HPLC analysis of an azo dye.
Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol provides a starting point for developing an HPLC method for Phenol, 4-[(4-ethoxyphenyl)azo]-.
Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Phenol, 4-[(4-ethoxyphenyl)azo]- standard
-
HPLC-grade acetonitrile and water
-
0.1% Formic acid (optional, for pH control and improved peak shape)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase of, for example, 70:30 (v/v) acetonitrile:water. The addition of a small amount of acid like formic acid is often beneficial. The optimal mobile phase composition should be determined experimentally.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Phenol, 4-[(4-ethoxyphenyl)azo]- in the mobile phase at known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL). Filter the solutions through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: The λmax of the dye in the mobile phase, determined by a UV-Vis scan.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to Phenol, 4-[(4-ethoxyphenyl)azo]- by comparing its retention time with that of the standard.
-
Quantify the analyte in the sample using the calibration curve.
-
Data Presentation: Hypothetical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at λmax (e.g., ~350-450 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: The λmax for similar p-hydroxyazobenzene compounds can vary depending on the substituents and the solvent. For instance, 4-hydroxy-4'-nitroazobenzene has a CAS number of 1435-60-5.
Summary of Potential Quantitative Data
The following table summarizes hypothetical quantitative data based on typical values for similar azo dyes. These values would need to be experimentally determined for Phenol, 4-[(4-ethoxyphenyl)azo]-.
| Analytical Method | Parameter | Hypothetical Value Range |
| Spectrophotometry | λmax (acidic) | 340 - 380 nm |
| λmax (basic) | 420 - 480 nm | |
| Molar Absorptivity (ε) | 10,000 - 30,000 L·mol⁻¹·cm⁻¹ | |
| Linear Range | 0.1 - 10 µg/mL | |
| HPLC | Retention Time | 3 - 10 min (depending on conditions) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | |
| pH Indication | pKa | 7.0 - 9.0 |
| pH Transition Range | pKa ± 1 |
This information provides a comprehensive starting point for researchers interested in the analytical applications of Phenol, 4-[(4-ethoxyphenyl)azo]-. Experimental validation and optimization are crucial for developing robust and reliable analytical methods.
References
Application Note: 4-(4-Ethoxyphenylazo)phenol as a Sensitive Solvatochromic Probe for Polarity Assessment
AN-001 | For Research Use Only
Abstract
This document provides a detailed protocol for the use of 4-(4-ethoxyphenylazo)phenol as a solvatochromic probe for the characterization of solvent polarity. Azo dyes, such as 4-(4-ethoxyphenylazo)phenol, exhibit a significant shift in their maximum absorption wavelength (λmax) in response to the polarity of their environment. This phenomenon, known as solvatochromism, makes them valuable tools in chemical and pharmaceutical research for applications ranging from solvent characterization to probing the microenvironment of biological systems. This note includes a protocol for the synthesis of the probe, detailed procedures for its use in solvatochromic studies, and representative data.
Introduction
Solvatochromism is the observable change in the color of a solution when a solute is dissolved in different solvents. This effect arises from the differential stabilization of the electronic ground and excited states of the solute molecule by the surrounding solvent molecules. The polarity of the solvent, including its ability to engage in hydrogen bonding and dipole-dipole interactions, plays a crucial role in these interactions.
4-(4-ethoxyphenylazo)phenol is a push-pull azobenzene derivative. The electron-donating ethoxy and hydroxyl groups, combined with the electron-withdrawing azo group, create an intramolecular charge-transfer (ICT) system. The energy of the ICT transition is sensitive to the surrounding solvent polarity, resulting in a measurable shift in the UV-Visible absorption spectrum. This makes 4-(4-ethoxyphenylazo)phenol a potentially effective and simple-to-use probe for assessing solvent polarity and the microenvironment of complex systems.
Principle of Operation
The solvatochromic shift of 4-(4-ethoxyphenylazo)phenol is primarily attributed to the change in the dipole moment of the molecule upon electronic excitation. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a lower energy transition and a bathochromic (red) shift in the absorption maximum. Conversely, in nonpolar solvents, the energy gap between the ground and excited states is larger, resulting in a hypsochromic (blue) shift. By measuring the λmax in various solvents, a correlation with established solvent polarity scales, such as the Reichardt ET(30) or Kamlet-Taft parameters, can be established.
Applications
-
Solvent Polarity Determination: Rapidly assess the polarity of pure solvents and solvent mixtures.
-
Characterization of Complex Systems: Probe the microenvironment of micelles, polymers, and other supramolecular assemblies.
-
Drug Development: Evaluate the polarity of drug binding sites in proteins or membranes.
-
Reaction Monitoring: Monitor changes in polarity during a chemical reaction.
Representative Solvatochromic Data
The following table summarizes the representative UV-Visible absorption maxima (λmax) for a hydroxyazobenzene-type probe in a range of solvents with varying polarities. This data illustrates the typical solvatochromic behavior.
| Solvent | ET(30) (kcal/mol) | α (H-bond acidity) | β (H-bond basicity) | π* (dipolarity/polarizability) | Representative λmax (nm) |
| n-Hexane | 31.0 | 0.00 | 0.00 | -0.08 | 340 |
| Toluene | 33.9 | 0.00 | 0.11 | 0.54 | 348 |
| Tetrahydrofuran (THF) | 37.4 | 0.00 | 0.55 | 0.58 | 355 |
| Ethyl Acetate | 38.1 | 0.00 | 0.45 | 0.55 | 352 |
| Chloroform | 39.1 | 0.44 | 0.00 | 0.58 | 358 |
| Acetone | 42.2 | 0.08 | 0.48 | 0.71 | 365 |
| Acetonitrile | 45.6 | 0.19 | 0.31 | 0.75 | 368 |
| 2-Propanol | 48.4 | 0.76 | 0.95 | 0.48 | 375 |
| Ethanol | 51.9 | 0.83 | 0.77 | 0.54 | 380 |
| Methanol | 55.4 | 0.93 | 0.62 | 0.60 | 385 |
| Water | 63.1 | 1.17 | 0.18 | 1.09 | 410 |
Note: The λmax values are representative for a 4-hydroxyazobenzene derivative and serve to illustrate the expected trend. Actual values for 4-(4-ethoxyphenylazo)phenol should be determined experimentally.
Protocols
Protocol 1: Synthesis of 4-(4-Ethoxyphenylazo)phenol
This protocol is based on a standard diazotization and azo coupling reaction.
1.1. Materials
-
4-Ethoxyaniline (p-phenetidine)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Ice
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
1.2. Procedure
Step 1: Diazotization of 4-Ethoxyaniline
-
In a 250 mL beaker, dissolve 4-ethoxyaniline (e.g., 5.5 g, 0.04 mol) in a solution of concentrated HCl (12 mL) and water (20 mL).
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (2.8 g, 0.04 mol) in 15 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold 4-ethoxyaniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
Step 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve phenol (3.8 g, 0.04 mol) in a 10% aqueous solution of sodium hydroxide (40 mL).
-
Cool this solution to 5-10 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
Step 3: Isolation and Purification
-
Acidify the reaction mixture by slowly adding concentrated HCl until the solution is acidic to litmus paper. This will ensure the product is fully precipitated.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a cold saturated NaCl solution, followed by a small amount of cold water to remove excess acid and salts.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain pure 4-(4-ethoxyphenylazo)phenol.
-
Dry the purified crystals in a desiccator.
1.3. Characterization Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Protocol 2: Solvatochromic Analysis using 4-(4-Ethoxyphenylazo)phenol
2.1. Materials and Equipment
-
Synthesized 4-(4-ethoxyphenylazo)phenol
-
A range of spectroscopic grade solvents of varying polarities (see table above)
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
2.2. Procedure
Step 1: Preparation of Stock Solution
-
Accurately weigh a small amount of 4-(4-ethoxyphenylazo)phenol (e.g., 2.4 mg).
-
Dissolve the probe in a suitable solvent in which it is readily soluble (e.g., acetone or ethanol) to prepare a concentrated stock solution (e.g., 1 mM). Ensure the solid is completely dissolved.
Step 2: Preparation of Working Solutions
-
For each solvent to be tested, pipette a small volume of the stock solution into a volumetric flask.
-
Dilute to the final volume with the respective solvent to obtain a final concentration in the range of 10-50 µM. The final absorbance maximum should ideally be between 0.5 and 1.5 AU.
-
Prepare a blank sample for each solvent containing only the pure solvent.
Step 3: Spectral Measurement
-
Set the UV-Visible spectrophotometer to scan a wavelength range that covers the expected absorption of the probe (e.g., 300-600 nm).
-
Calibrate the spectrophotometer by running a baseline correction with the blank sample (pure solvent) in the cuvette.
-
Record the absorption spectrum of the probe solution in the same cuvette.
-
Identify the wavelength of maximum absorbance (λmax).
-
Repeat steps 2-4 for each solvent to be analyzed.
2.3. Data Analysis
-
Tabulate the λmax values obtained for the probe in each solvent.
-
Correlate the observed λmax values with known solvent polarity scales (e.g., ET(30)). This can be done by plotting λmax (or the corresponding transition energy, ET) against the solvent parameter. The transition energy (ET) can be calculated using the following equation: ET (kcal/mol) = 28591 / λmax (nm)
Visualizations
Caption: Experimental workflow for solvatochromic analysis.
Caption: Solvatochromism principle showing energy level shifts.
Application Notes: Spectrophotometric Determination of Metal Ions Using an Azo Dye Chelating Agent
Note: Due to the limited availability of specific application data for Phenol, 4-[(4-ethoxyphenyl)azo]-, this document provides a detailed protocol using the well-characterized and structurally related azo dye, 4-(2-pyridylazo)resorcinol (PAR) , as a representative chelating agent for the spectrophotometric determination of various metal ions. The principles and procedures outlined are broadly applicable to other chromogenic chelating agents in this class.
Introduction
Azo dyes are a class of organic compounds characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. Many azo dyes, particularly those containing hydroxyl or amino groups ortho to the azo linkage, can act as multidentate ligands that form stable, colored complexes with metal ions. This property makes them excellent reagents for the colorimetric and spectrophotometric determination of trace metal concentrations in various samples. 4-(2-pyridylazo)resorcinol (PAR) is a widely used tripodal ligand that forms intensely colored chelates with a multitude of divalent and trivalent metal ions, allowing for their sensitive and selective quantification.[1][2]
Principle of a Spectrophotometric Assay
The determination of metal ion concentration using PAR is based on the formation of a metal-ligand complex that exhibits a strong absorbance at a specific wavelength in the visible spectrum. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert Law. The reaction can be generalized as:
Mⁿ⁺ (colorless) + x PAR (colored) → [M(PAR)ₓ]ⁿ⁺ (intensely colored complex)
By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the complex, the concentration of the metal ion can be determined from a calibration curve prepared with standard solutions. The selectivity for a particular metal ion can be achieved by controlling the pH of the solution and by using masking agents to prevent interference from other ions.[1][3]
Quantitative Data for Metal Ion Determination with PAR
The following table summarizes the key analytical parameters for the determination of various metal ions using PAR. These values are indicative and may vary slightly depending on the specific experimental conditions.
| Metal Ion | λmax (nm) | pH Optimum | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Detection Limit (µg/mL) | Reference |
| Co(II) | ~510 | 8.0 - 10.0 | 5.7 x 10⁴ | 0.05 - 1.0 | 0.02 | [4] |
| Cu(II) | 495-510 | 9.0 - 10.0 | 7.62 x 10⁴ (for Cu(PAR)₂) | 0.1 - 2.0 | 0.03 | [1] |
| Ni(II) | ~495 | 8.0 - 10.0 | 7.4 x 10⁴ | 0.05 - 1.0 | 0.02 | [4] |
| Zn(II) | ~490 | 8.0 - 9.0 | 8.5 x 10⁴ | 0.05 - 1.0 | 0.02 | [4] |
| Pb(II) | ~520 | 9.0 - 10.0 | 4.2 x 10⁴ | 0.2 - 4.0 | 0.10 | [4] |
| Mn(II) | ~500 | 9.0 - 10.0 | 5.8 x 10⁴ | 0.05 - 1.0 | 0.02 | [4] |
| Cd(II) | ~495 | 9.0 - 10.0 | 8.0 x 10⁴ | 0.1 - 1.5 | 0.04 | [4] |
| Fe(III) | ~530 | 5.0 - 6.0 | 4.8 x 10⁴ | 0.1 - 2.0 | 0.05 | [4] |
Experimental Protocols
The following are detailed protocols for the preparation of reagents and the spectrophotometric determination of a representative metal ion, Copper(II), in an aqueous sample.
-
Standard Copper(II) Stock Solution (1000 µg/mL): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water, add a few drops of concentrated H₂SO₄ to prevent hydrolysis, and dilute to 100 mL in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 µg/mL) by appropriate serial dilution of the stock solution with deionized water.
-
PAR Reagent Solution (0.1% w/v): Dissolve 0.1 g of 4-(2-pyridylazo)resorcinol monosodium salt in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.
-
Buffer Solution (pH 9.0): Prepare a borate buffer by dissolving 6.18 g of boric acid and 7.46 g of potassium chloride in deionized water, adjusting the pH to 9.0 with 0.2 M NaOH, and diluting to 1 L.[5]
-
Masking Agent (0.1 M EDTA): Dissolve 3.722 g of disodium EDTA in 100 mL of deionized water. This can be used to mask interfering ions.[3]
-
Pipette 1.0 mL of the sample solution (or standard solution) into a 10 mL volumetric flask.
-
Add 2.0 mL of the pH 9.0 buffer solution and mix well.
-
Add 1.0 mL of the 0.1% PAR reagent solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 15 minutes at room temperature for full color development.
-
Prepare a reagent blank using 1.0 mL of deionized water instead of the sample and follow the same procedure.
-
Measure the absorbance of the sample and standard solutions against the reagent blank at 510 nm using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of Copper(II) in the sample from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of metal ions using PAR.
Caption: Workflow for Metal Ion Determination using PAR.
Signaling Pathway/Logical Relationship
The underlying principle of the assay is the chelation reaction between the metal ion and the PAR ligand, leading to a measurable color change.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal Indicator PAR | CAS 13600 Dojindo [dojindo.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
C.I. Solvent Yellow 56: Application Notes for Histological Staining Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C.I. Solvent Yellow 56 is a solvent-soluble azo dye predominantly utilized in industrial applications for coloring plastics, waxes, fats, and printing inks.[1][2][3][4][5] Extensive research into established histological databases and scientific literature reveals a lack of documented protocols for the use of C.I. Solvent Yellow 56 as a routine or special stain in histology. Its primary application lies outside the realm of biological tissue staining.
This document provides a summary of the known characteristics of C.I. Solvent Yellow 56 and outlines a hypothetical, generalized workflow for the development of a novel staining protocol. This workflow is intended as a conceptual guide and does not represent a validated procedure for this specific dye. Any attempt to use C.I. Solvent Yellow 56 for histological purposes should be approached as a novel research endeavor, prioritizing safety and rigorous validation.
C.I. Solvent Yellow 56: Properties and Safety Data
Chemical and Physical Properties
| Property | Value |
| C.I. Name | Solvent Yellow 56 |
| C.I. Number | 11021 |
| CAS Number | 2481-94-9 |
| Molecular Formula | C₁₆H₁₉N₃ |
| Molecular Weight | 253.34 g/mol |
| Appearance | Yellow to reddish-yellow powder[4][6] |
| Solubility | Insoluble in water; soluble in organic solvents, oils, fats, and waxes.[2][4][6] |
Safety and Handling Precautions
C.I. Solvent Yellow 56 presents several hazards that necessitate careful handling in a laboratory setting.
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed.[7] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[7] | Do not eat, drink, or smoke when using this product.[8][9] If swallowed, get medical help.[8][10] |
| Irritation | May cause irritation to the eyes, skin, and respiratory tract.[7] | Wear protective gloves, clothing, eye, and face protection.[8][10] Use in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust.[8][10] |
| Chronic Effects | Possible risks of irreversible effects.[7] Mutagenicity data has been reported.[7] | Obtain special instructions before use.[8] Do not handle until all safety precautions have been read and understood.[8] |
| Personal Protective Equipment (PPE) | Approved respirator, chemical safety goggles, and rubber gloves are recommended.[7] | Ensure an eyewash station and safety shower are readily available.[7] |
| Storage | Store in a cool, dry place in tightly sealed, light-resistant containers.[7] | Keep away from incompatible materials such as strong oxidizing and reducing agents.[7] |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8] | Avoid release to the environment.[8][10] |
Hypothetical Protocol Development Workflow for a Novel Histological Stain
The following section outlines a generalized, theoretical workflow for developing a new histological stain. This is not a validated protocol for C.I. Solvent Yellow 56 but rather a conceptual framework for research and development.
Principle: The primary challenge in adapting a solvent-based dye for histology is its insolubility in aqueous solutions typically used in tissue processing. The mechanism of staining would likely rely on the dye's affinity for hydrophobic structures within the tissue, such as lipids or other non-polar components.
Experimental Workflow Diagram
Caption: Hypothetical workflow for developing a novel histological stain.
Detailed Methodological Considerations (Hypothetical)
-
Stain Solution Preparation:
-
Due to its insolubility in water, C.I. Solvent Yellow 56 would need to be dissolved in an organic solvent. Potential solvents could include ethanol, isopropanol, or acetone.
-
A range of concentrations should be prepared (e.g., 0.1%, 0.5%, 1.0% w/v) to determine the optimal dye concentration. The stability of these solutions should also be assessed.
-
-
Tissue Preparation:
-
Standard formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) would be used.
-
Given the dye's properties, frozen sections of unfixed or lightly fixed tissue may also be considered to better preserve lipid components.
-
-
Deparaffinization and Rehydration:
-
FFPE sections would be deparaffinized in xylene or a xylene substitute and rehydrated through a graded series of alcohols to water.
-
-
Staining Procedure:
-
Slides would be incubated in the C.I. Solvent Yellow 56 staining solution.
-
Incubation times would need to be optimized, ranging from a few minutes to several hours.
-
The effect of temperature on staining intensity and specificity should be evaluated (e.g., room temperature vs. 37°C).
-
-
Differentiation:
-
A differentiation step may be necessary to remove excess stain and reduce background staining.
-
This could involve a brief rinse in a solvent that the dye is sparingly soluble in, such as a lower concentration of alcohol.
-
-
Counterstaining:
-
To provide nuclear detail, a standard counterstain like Mayer's hematoxylin could be applied.
-
-
Dehydration, Clearing, and Mounting:
-
Following staining, slides would be dehydrated through a graded series of alcohols, cleared in xylene or a substitute, and mounted with a permanent mounting medium.
-
-
Evaluation:
-
Stained sections would be examined microscopically to assess the staining pattern, intensity, and specificity.
-
The staining results should be compared to established lipid stains (e.g., Oil Red O, Sudan black B) on control tissues known to contain lipids (e.g., adipose tissue, liver with fatty change).
-
Conclusion
While C.I. Solvent Yellow 56 has well-established industrial uses, it is not a recognized histological stain. The information presented here is intended to inform researchers of its properties and to provide a conceptual framework for the development of a novel staining protocol. Any such development would require extensive experimentation and validation before it could be considered for routine or diagnostic use. Researchers are strongly advised to adhere to all safety precautions outlined in the material safety data sheets when handling this chemical.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. Solvent Yellow 56 | 2481-94-9 [chemicalbook.com]
- 3. China Solvent Yellow 56 / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]
- 4. Solvent Yellow 56 - Wikipedia [en.wikipedia.org]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. cncolorchem.com [cncolorchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. echemi.com [echemi.com]
Application of 4-(4-ethoxyphenylazo)phenol in Non-Linear Optics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the investigation of the non-linear optical (NLO) properties of the azo dye 4-(4-ethoxyphenylazo)phenol. Due to a lack of specific experimental data for this compound in the reviewed literature, the following sections provide generalized protocols and illustrative data based on studies of structurally similar azobenzene and phenol derivatives. These notes are intended to serve as a comprehensive guide for researchers initiating studies on the NLO characteristics of this and related organic chromophores. The focus is on third-order non-linearities, characterized by the Z-scan technique, and second-order effects, observable through second-harmonic generation (SHG).
Introduction to 4-(4-ethoxyphenylazo)phenol and its NLO Potential
Azo dyes, characterized by the R-N=N-R' functional group, are a prominent class of organic molecules investigated for their non-linear optical properties.[1] The extensive π-electron system of the azobenzene core, coupled with electron-donating and electron-accepting groups, can lead to large molecular hyperpolarizabilities, which are the microscopic origin of NLO phenomena.[2][3] In 4-(4-ethoxyphenylazo)phenol, the ethoxy (-OCH2CH3) group acts as an electron donor, while the hydroxyl (-OH) group can also exhibit electron-donating character, creating a push-pull or push-push system that can enhance NLO responses.
Materials with strong NLO properties are crucial for a range of photonic applications, including optical switching, optical limiting, frequency conversion, and data storage.[4][5] The investigation of 4-(4-ethoxyphenylazo)phenol is therefore a promising avenue for the development of new organic NLO materials.
Synthesis and Preparation of 4-(4-ethoxyphenylazo)phenol
A general synthesis protocol for azo dyes involves a diazo coupling reaction. The following is a representative procedure for the synthesis of 4-(4-ethoxyphenylazo)phenol.
Illustrative Synthesis Protocol
-
Diazotization of 4-ethoxyaniline:
-
Dissolve 4-ethoxyaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction with Phenol:
-
Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the sodium phenoxide solution with vigorous stirring, maintaining the low temperature.
-
A colored precipitate of 4-(4-ethoxyphenylazo)phenol should form.
-
-
Purification:
-
Filter the crude product and wash it with cold water to remove unreacted salts.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain purified crystals.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using techniques like ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Non-Linear Optical Characterization
The NLO properties of 4-(4-ethoxyphenylazo)phenol can be investigated using various techniques. The Z-scan method is a widely used, simple, and sensitive single-beam technique to determine the sign and magnitude of both the real and imaginary parts of the third-order non-linear susceptibility, χ⁽³⁾.[4][5] Second-harmonic generation (SHG) is a powerful tool for probing second-order NLO effects.[6]
Third-Order NLO Properties: Z-Scan Technique
The Z-scan technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field.[4][5]
-
Sample Preparation:
-
Dissolve the synthesized 4-(4-ethoxyphenylazo)phenol in a suitable solvent (e.g., DMSO, ethanol) to a specific concentration. The choice of solvent and concentration is critical as it can influence the NLO response.
-
Place the solution in a cuvette with a known path length (typically 1 mm).
-
-
Optical Setup:
-
Use a stable, high-intensity laser source with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser at 532 nm).
-
Focus the laser beam using a converging lens.
-
Mount the sample on a motorized translation stage to move it along the z-axis through the focal point.
-
In the far field, split the transmitted beam. One part goes to a photodetector with an aperture in front of it (closed-aperture Z-scan), and the other part goes to another photodetector without an aperture (open-aperture Z-scan).
-
-
Data Acquisition:
-
Open-Aperture Z-scan: Measure the transmittance as a function of the sample position 'z' without the aperture. This provides information about the non-linear absorption (NLA). A valley in the transmittance curve at the focus indicates two-photon absorption (TPA) or reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA).
-
Closed-Aperture Z-scan: Measure the transmittance through a small aperture as a function of 'z'. This is sensitive to both non-linear refraction and non-linear absorption. A pre-focal peak followed by a post-focal valley indicates a negative non-linear refractive index (self-defocusing), while a valley-peak configuration indicates a positive non-linear refractive index (self-focusing).
-
Data Analysis: To isolate the non-linear refraction, divide the closed-aperture data by the open-aperture data.
-
The following table presents hypothetical Z-scan data for 4-(4-ethoxyphenylazo)phenol, based on values reported for similar organic dyes.[7]
| Parameter | Symbol | Illustrative Value | Unit |
| Non-linear Refractive Index | n₂ | -2.5 x 10⁻¹³ | cm²/W |
| Non-linear Absorption Coefficient | β | 1.8 x 10⁻⁹ | cm/W |
| Real part of χ⁽³⁾ | Re(χ⁽³⁾) | -1.5 x 10⁻¹¹ | esu |
| Imaginary part of χ⁽³⁾ | Im(χ⁽³⁾) | 0.9 x 10⁻¹¹ | esu |
| Third-order NLO Susceptibility | χ⁽³⁾ | 1.75 x 10⁻¹¹ | esu |
Second-Order NLO Properties: Second-Harmonic Generation (SHG)
SHG is a process where two photons with the same frequency interacting with a non-linear material are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is only possible in non-centrosymmetric materials.
The Kurtz-Perry powder technique is a common method for initial screening of materials for second-order NLO activity.
-
Sample Preparation:
-
Grind the purified crystalline 4-(4-ethoxyphenylazo)phenol into a fine powder.
-
Sieve the powder to obtain a specific range of particle sizes.
-
Press the powder between two glass slides to form a thin, uniform sample.
-
-
Optical Setup:
-
Use a high-power pulsed laser as the fundamental beam (e.g., Nd:YAG at 1064 nm).
-
Direct the laser beam onto the powder sample.
-
Use a series of filters to block the fundamental wavelength and pass the second-harmonic signal (at 532 nm).
-
Detect the SHG signal using a photomultiplier tube (PMT).
-
-
Data Acquisition and Analysis:
-
Measure the intensity of the 532 nm light generated by the sample.
-
Compare the SHG intensity with that of a standard reference material with a known SHG efficiency (e.g., potassium dihydrogen phosphate - KDP).
-
The relative SHG efficiency provides a qualitative measure of the material's second-order NLO response.
-
The following table presents hypothetical SHG data for 4-(4-ethoxyphenylazo)phenol.
| Parameter | Illustrative Value | Unit |
| Fundamental Wavelength | 1064 | nm |
| SHG Wavelength | 532 | nm |
| Relative SHG Efficiency (vs. KDP) | 0.8 | a.u. |
Structure-Property Relationships
The non-linear optical properties of azobenzene derivatives are strongly dependent on their molecular structure.
Conclusion
References
- 1. Large second harmonic generation and birefringence from extended octupolar π-conjugated structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linear and nonlinear optical properties of azobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.au.dk [pure.au.dk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Phenol, 4-[(4-ethoxyphenyl)azo]- in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low production cost, ease of fabrication, and respectable power conversion efficiencies.[1][2] The operational principle of a DSSC is analogous to artificial photosynthesis, where a photosensitizer—the dye—absorbs light and injects an electron into a wide-bandgap semiconductor, most commonly titanium dioxide (TiO2).[3][4] Azo dyes are an attractive class of organic sensitizers for DSSCs owing to their high molar extinction coefficients, straightforward synthesis, and tunable photophysical properties.[2][5]
This document provides detailed application notes and experimental protocols for the utilization of a specific azo dye, Phenol, 4-[(4-ethoxyphenyl)azo]-, as a photosensitizer in the fabrication and characterization of DSSCs.
Working Principle of a Dye-Sensitized Solar Cell
The fundamental operation of a DSSC involves several key steps, as illustrated in the diagram below. Upon illumination, the dye molecule absorbs a photon, leading to the excitation of an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This excited electron is then injected into the conduction band of the TiO2 semiconductor. The injected electron percolates through the porous TiO2 network to the transparent conducting oxide (TCO) coated glass, which serves as the photoanode. The electron then travels through an external circuit, generating an electric current. The oxidized dye molecule is subsequently regenerated by accepting an electron from a redox mediator, typically an iodide/triiodide (I-/I3-) couple, in the electrolyte. The oxidized redox mediator diffuses to the counter electrode (cathode), where it is reduced back to its original state by the returning electrons, thus completing the circuit.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of azo dyes for use in dye-sensitized solar cells [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. lawrencehallofscience.org [lawrencehallofscience.org]
- 5. Enhanced efficiency of the azo dye-sensitized solar cell via the cooperation of graphene oxide and graphene oxide/polypyrrole: Experimental and computational studies | Semantic Scholar [semanticscholar.org]
- 6. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Phenol, 4-[(4-ethoxyphenyl)azo]- Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of Phenol, 4-[(4-ethoxyphenyl)azo]-, a compound of interest in various research and drug development applications. The information is intended to ensure accurate and reproducible experimental results.
Introduction
Phenol, 4-[(4-ethoxyphenyl)azo]- (also known as C.I. Disperse Yellow 3) is an azo dye with potential applications in medicinal chemistry and biomedical sciences. Azo compounds have been investigated for a range of biological activities, including antibacterial, antifungal, antioxidant, and antiviral properties.[1][2][3][4][5] The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo studies, including high-throughput screening in drug discovery.[6][7]
This document provides guidance on the selection of appropriate solvents, a detailed protocol for the preparation of stock solutions, and recommendations for storage and handling to ensure the integrity of the compound.
Quantitative Data Summary
| Property | Value | Source/Notes |
| Chemical Name | Phenol, 4-[(4-ethoxyphenyl)azo]- | - |
| CAS Number | 2496-26-6 | - |
| Molecular Formula | C₁₄H₁₄N₂O₂ | - |
| Molecular Weight | 242.27 g/mol | - |
| Appearance | Orange to red powder/crystals | Analogous to similar azo dyes |
| Melting Point | Not available | Data for the related compound 4-[(4-Ethylphenyl)azo]phenol is not provided. It is crucial to obtain this from the supplier's Certificate of Analysis. |
| Solubility | Poorly soluble in water. Generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. | General solubility profile for azo phenols.[7][8] Quantitative data for the target compound is not readily available. |
| λmax (in DMSO) | Not available | Researchers should determine the maximum absorbance wavelength experimentally in the chosen solvent. |
| Molar Absorptivity (ε) | Not available | To be determined experimentally. For comparison, the molar absorptivity of 4-nitrophenol in 10 mmol/L NaOH at 401 nm is 18,380 L·mol⁻¹·cm⁻¹.[9] |
Experimental Protocols
Materials and Equipment
-
Phenol, 4-[(4-ethoxyphenyl)azo]- (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ACS grade or higher
-
Ethanol (200 proof), anhydrous, ACS grade or higher
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials or cryovials for storage
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for compound storage and screening.[6][7]
-
Safety Precautions: Work in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.
-
Weighing the Compound: Accurately weigh 2.42 mg of Phenol, 4-[(4-ethoxyphenyl)azo]- using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed compound to a clean, dry volumetric flask.
-
Add a small amount of anhydrous DMSO to the flask to dissolve the compound.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
-
Final Volume Adjustment: Once the compound is completely dissolved, add anhydrous DMSO to the flask to reach the final desired volume (e.g., for 2.42 mg, add DMSO to a final volume of 1 mL to make a 10 mM solution).
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber glass vials or cryovials to minimize freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Note: For compounds with low solubility, a protocol involving the use of a nonionic surfactant like Tween 80 in conjunction with a solvent such as Dimethylformamide (DMF) has been shown to be effective for other oil-soluble azo dyes.[8] However, the compatibility of such additives with the intended biological assay must be confirmed.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the Phenol, 4-[(4-ethoxyphenyl)azo]- stock solution.
Caption: Workflow for preparing a stock solution of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Stability and Storage Recommendations
-
Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. Protect from moisture and light to prevent degradation.[10]
-
Stock Solutions:
-
Store stock solutions in amber vials at low temperatures (-20°C or -80°C) to minimize degradation from light and temperature fluctuations.
-
Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. Prepare single-use aliquots whenever possible.
-
The stability of azo dyes in solution can be affected by pH, light, and temperature. It is recommended to perform stability studies under the specific experimental conditions if the solution is to be stored for an extended period.
-
Applications in Drug Development
Aromatic azo compounds have been investigated for a variety of biomedical applications, including their potential as antibacterial, antiviral, antifungal, and cytotoxic agents.[2] Their ability to act as drug carriers and their use in cellular staining also make them valuable tools in research.[2] While specific drug development applications for Phenol, 4-[(4-ethoxyphenyl)azo]- are not extensively documented in publicly available literature, its structural similarity to other biologically active azo compounds suggests its potential as a scaffold or a candidate for screening in various disease models, particularly in cancer research.[1][3][5]
The following diagram illustrates the potential logical relationship of this compound in a drug discovery context.
Caption: Logical flow from compound to preclinical studies in drug discovery.
References
- 1. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal ...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bio decolorization of the oil soluble azo dye toluidine Red by Halomonas strain A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenol, 4-[(4-ethoxyphenyl)azo]- as a Molecular Sensor for Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenol, 4-[(4-ethoxyphenyl)azo]-, an azo dye, holds potential as a molecular sensor for environmental monitoring. While direct studies on its specific sensing applications are limited, its structural similarity to other well-documented azo-phenol sensors suggests its utility in the detection of environmental analytes. This document provides a detailed protocol for the synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]- and proposes a hypothetical application for the colorimetric detection of heavy metal ions, based on the known properties of related compounds. The protocols and data presented herein are intended to serve as a foundational guide for researchers to explore and validate its sensing capabilities.
Introduction to Azo-Phenol Based Molecular Sensors
Azo compounds, characterized by the functional group R-N=N-R', are widely used as dyes and pigments. The incorporation of a phenol group into an azo structure often imparts chemosensing properties. The lone pair of electrons on the phenolic oxygen and the nitrogen atoms of the azo group can act as binding sites for various analytes, including metal ions and anions. This interaction can lead to a change in the electronic properties of the molecule, resulting in a detectable colorimetric or fluorometric response. The ethoxy group in Phenol, 4-[(4-ethoxyphenyl)azo]- can further modulate its electronic properties and solubility.
Synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]-
A common and effective method for the synthesis of azo dyes is through a diazo coupling reaction. This involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling agent, in this case, phenol.
Materials and Reagents
-
4-Ethoxyaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Distilled water
-
Ice
Experimental Protocol: Synthesis
-
Diazotization of 4-Ethoxyaniline:
-
Dissolve a specific molar equivalent of 4-ethoxyaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-ethoxyaniline solution. Maintain the temperature between 0-5 °C.
-
Continue stirring for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Preparation of the Coupling Agent:
-
In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.
-
A brightly colored precipitate of Phenol, 4-[(4-ethoxyphenyl)azo]- should form immediately.
-
Continue stirring the mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Isolate the crude product by vacuum filtration and wash it with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.
-
Dry the purified product in a desiccator.
-
Characterization
The synthesized Phenol, 4-[(4-ethoxyphenyl)azo]- should be characterized using standard analytical techniques such as:
-
Melting Point: To assess purity.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax).
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., O-H, N=N, C-O).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
Proposed Application: Colorimetric Sensing of Heavy Metal Ions
Based on the known chelating properties of similar azo-phenol compounds, Phenol, 4-[(4-ethoxyphenyl)azo]- is proposed as a colorimetric sensor for the detection of heavy metal ions, such as Cu²⁺, in aqueous solutions.
Hypothetical Signaling Mechanism
The sensing mechanism is likely based on the coordination of the metal ion with the oxygen and nitrogen atoms of the azo-phenol moiety. This coordination is expected to alter the electronic distribution within the molecule, leading to a shift in its maximum absorption wavelength (λmax) and a visible color change.
Caption: Proposed signaling pathway for metal ion detection.
Experimental Protocol: Metal Ion Detection
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Phenol, 4-[(4-ethoxyphenyl)azo]- in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare stock solutions of various metal salts (e.g., CuSO₄, FeCl₃, NiCl₂, etc.) in deionized water.
-
-
UV-Vis Titration:
-
Place a fixed concentration of the sensor solution in a cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, allowing the solution to equilibrate.
-
Observe any changes in the absorption spectrum, particularly the emergence of new peaks or shifts in the λmax.
-
-
Selectivity Study:
-
Repeat the titration experiment with a range of different metal ions to assess the selectivity of the sensor.
-
Perform competitive binding experiments by adding the target metal ion in the presence of other potentially interfering ions.
-
-
Determination of Detection Limit:
-
Plot the change in absorbance at a specific wavelength against the concentration of the metal ion.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
-
Hypothetical Data Presentation
The following table presents a hypothetical summary of the sensing performance of Phenol, 4-[(4-ethoxyphenyl)azo]- for Cu²⁺ ions. Note: This data is illustrative and requires experimental validation.
| Parameter | Hypothetical Value |
| Analyte | Cu²⁺ |
| Solvent System | Ethanol/Water (1:1) |
| λmax (Free Sensor) | ~420 nm |
| λmax (Sensor-Cu²⁺ Complex) | ~500 nm |
| Visual Color Change | Yellow to Red |
| Limit of Detection (LOD) | ~1 µM |
| Linear Range | 1 - 50 µM |
| Selectivity | High for Cu²⁺ over other common cations |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for synthesizing and evaluating the sensing properties of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Phenol, 4-[(4-ethoxyphenyl)azo]-
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of Phenol, 4-[(4-ethoxyphenyl)azo]-. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and accuracy. This protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the quantification of this azo dye in various sample matrices.
Introduction
Phenol, 4-[(4-ethoxyphenyl)azo]-, also known as C.I. Solvent Yellow 56, is an azo dye with applications in various industries. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research purposes. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of azo dyes due to its high resolution, sensitivity, and reproducibility.[1] This application note presents a detailed protocol for the determination of Phenol, 4-[(4-ethoxyphenyl)azo]- using a reversed-phase HPLC method.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Software: Agilent OpenLab CDS ChemStation Edition.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
Analyte: Phenol, 4-[(4-ethoxyphenyl)azo]- standard (≥98% purity).
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 350 nm |
| Run Time | 20 minutes |
Table 1: Optimized HPLC Chromatographic Conditions.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Table 2: Gradient Elution Program.
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Phenol, 4-[(4-ethoxyphenyl)azo]- standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample preparation will depend on the matrix. For solid samples, extraction with a suitable solvent (e.g., acetonitrile or methanol) followed by filtration through a 0.45 µm syringe filter is recommended. For liquid samples, dilution with the initial mobile phase and filtration may be sufficient.
Results and Discussion
The developed HPLC method provides a sharp and symmetrical peak for Phenol, 4-[(4-ethoxyphenyl)azo]- with a retention time of approximately 8.5 minutes. The method was validated for linearity, precision, and accuracy.
Method Validation
| Parameter | Result |
| Retention Time | ~ 8.5 min |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Table 3: Summary of Method Validation Data.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Phenol, 4-[(4-ethoxyphenyl)azo]-
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of the azo dye, Phenol, 4-[(4-ethoxyphenyl)azo]-. The following sections offer troubleshooting advice, detailed experimental protocols, and visual workflows to address common solubility challenges encountered during research and development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions related to the solubility of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Q1: I am having difficulty dissolving Phenol, 4-[(4-ethoxyphenyl)azo]- in my aqueous buffer. What are the first steps I should take?
A1: Phenol, 4-[(4-ethoxyphenyl)azo]- is predicted to have low aqueous solubility due to its chemical structure, which contains nonpolar aromatic rings. A related compound, 4-[(4-Ethylphenyl)azo]phenol, has a predicted LogP of 4.37, indicating a high degree of lipophilicity.[1] Initially, you can try gentle heating and agitation (e.g., vortexing or sonication). However, for many applications, solvent modification will be necessary. We recommend starting with the addition of a co-solvent.
Q2: What are the most suitable organic co-solvents for this compound?
A2: Given its predicted lipophilic nature, polar aprotic solvents are a good starting point. We recommend trying Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For biological assays, it is common to prepare a concentrated stock solution in one of these organic solvents and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells or interfere with assays.
Q3: My compound precipitates when I dilute my organic stock solution into my aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." To mitigate this, you can try the following:
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Lower the final concentration: The final concentration of your compound in the aqueous buffer may be exceeding its solubility limit.
-
Optimize the co-solvent percentage: While keeping the final compound concentration the same, try varying the final percentage of the organic co-solvent. Sometimes a slightly higher percentage can maintain solubility.
-
Use a different co-solvent: Some compounds are more soluble in one organic solvent over another.
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Employ surfactants: Surfactants can help to stabilize the compound in the aqueous phase by forming micelles.[1][2]
Q4: Can I use pH modification to improve the solubility of Phenol, 4-[(4-ethoxyphenyl)azo]-?
A4: Yes, pH modification can be an effective strategy. The phenol group in the molecule is weakly acidic. By increasing the pH of the solution with a base (e.g., sodium hydroxide), you can deprotonate the phenolic hydroxyl group, forming a more polar phenoxide salt which is generally more water-soluble. However, it is crucial to consider the pH stability of your compound and the requirements of your experiment. For some phenolic compounds, solubility is highest at very acidic or very alkaline pH values.
Q5: I need to use the compound in its solid form for my experiments. How can I improve its dissolution rate?
A5: For solid-state applications, increasing the surface area of the compound can significantly improve the dissolution rate. This can be achieved through micronization , a process that reduces the particle size of the solid.[3] Common laboratory-scale micronization techniques include mortar and pestle grinding or using a ball mill.
Solubility Data
Due to the limited availability of specific quantitative solubility data for Phenol, 4-[(4-ethoxyphenyl)azo]- in the public domain, the following table provides general solubility expectations based on its chemical structure and data from similar azo dyes and phenolic compounds. Researchers are strongly encouraged to determine the solubility experimentally for their specific solvents and conditions.
| Solvent | Expected Solubility | Rationale |
| Water | Poor | The molecule possesses a significant nonpolar surface area due to its two aromatic rings and the ethoxy group. |
| Ethanol | Moderate to Good | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the phenolic hydroxyl group and has a nonpolar ethyl chain that can interact with the aromatic rings. |
| Methanol | Moderate to Good | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Good | DMSO is a polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Good | DMF is another polar aprotic solvent with excellent solvating properties for many organic molecules. |
| Acetone | Moderate | Acetone is a polar aprotic solvent that can dissolve many organic compounds. |
| Dichloromethane (DCM) | Good | As a nonpolar solvent, DCM is likely to be a good solvent for this lipophilic compound. |
| Hexane | Poor to Moderate | Hexane is a nonpolar solvent; while it will interact with the nonpolar parts of the molecule, the presence of the polar phenol and azo groups may limit solubility. |
Experimental Protocols
The following are detailed protocols for common techniques to enhance the solubility of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Protocol 1: Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of a compound in a specific solvent.
Materials:
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Phenol, 4-[(4-ethoxyphenyl)azo]-
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Selected solvent (e.g., water, ethanol, DMSO)
-
Vials with screw caps
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Orbital shaker or vortex mixer
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Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of Phenol, 4-[(4-ethoxyphenyl)azo]- to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.
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After shaking, centrifuge the vial to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
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Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: Improving Solubility with Co-solvents
Materials:
-
Phenol, 4-[(4-ethoxyphenyl)azo]-
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Primary solvent (e.g., water or aqueous buffer)
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Co-solvent (e.g., DMSO, ethanol)
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Vortex mixer or sonicator
Procedure:
-
Prepare a concentrated stock solution of Phenol, 4-[(4-ethoxyphenyl)azo]- in the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
To a known volume of the primary solvent, add a small volume of the stock solution to achieve the desired final concentration.
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Immediately vortex or sonicate the solution to ensure thorough mixing and prevent precipitation.
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Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider adjusting the final concentration or the percentage of the co-solvent.
Protocol 3: Enhancing Solubility through pH Adjustment
Materials:
-
Phenol, 4-[(4-ethoxyphenyl)azo]-
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Aqueous buffer of desired initial pH
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Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
pH meter
Procedure:
-
Disperse Phenol, 4-[(4-ethoxyphenyl)azo]- in the aqueous buffer.
-
While stirring, slowly add the basic solution dropwise to increase the pH.
-
Monitor the dissolution of the compound as the pH increases.
-
Once the compound is dissolved, check the final pH.
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If a specific final pH is required, you may need to adjust back with the acidic solution, but be aware that this may cause the compound to precipitate again.
-
It is recommended to determine the solubility at various pH values to find the optimal range.
Protocol 4: Micronization for Improved Dissolution Rate
Materials:
-
Phenol, 4-[(4-ethoxyphenyl)azo]- (solid)
-
Mortar and pestle or ball mill
Procedure:
-
Place a small amount of the solid Phenol, 4-[(4-ethoxyphenyl)azo]- into a clean, dry mortar.
-
Use the pestle to grind the solid with a firm, circular motion. Continue grinding for several minutes to achieve a fine powder.
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Alternatively, for larger quantities or more uniform particle size, use a laboratory ball mill according to the manufacturer's instructions.
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The resulting micronized powder will have a larger surface area, which should lead to a faster dissolution rate when added to a solvent. This technique increases the rate of dissolution but does not alter the equilibrium solubility.[4]
Protocol 5: Using Surfactants to Enhance Aqueous Solubility
Materials:
-
Phenol, 4-[(4-ethoxyphenyl)azo]-
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Aqueous buffer
-
Surfactant (e.g., Tween® 80, Sodium Dodecyl Sulfate - SDS)
-
Vortex mixer or sonicator
Procedure:
-
Prepare a stock solution of the surfactant in the aqueous buffer (e.g., 10% Tween® 80).
-
Disperse Phenol, 4-[(4-ethoxyphenyl)azo]- in the aqueous buffer.
-
Add the surfactant stock solution to the compound dispersion to achieve a final surfactant concentration above its critical micelle concentration (CMC).
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Vortex or sonicate the mixture to facilitate the formation of micelles and the encapsulation of the compound. Surfactants can enhance the solubility of hydrophobic compounds by forming these micelles.[2]
Visualizations
The following diagrams illustrate key workflows and concepts related to improving the solubility of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Key strategies for enhancing the solubility of the target compound.
References
Technical Support Center: Synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]-
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]-, also known as C.I. Disperse Yellow 3.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]-?
The synthesis involves a two-step process:
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Diazotization: 4-ethoxyaniline (p-phenetidine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form the 4-ethoxybenzenediazonium chloride salt.
-
Azo Coupling: The diazonium salt is then reacted with phenol in a basic solution. The diazonium ion acts as an electrophile and attacks the electron-rich phenoxide ion, primarily at the para position, to form the azo compound, Phenol, 4-[(4-ethoxyphenyl)azo]-.
Q2: Why is it crucial to maintain a low temperature during the diazotization step?
Diazonium salts are generally unstable and can decompose at higher temperatures.[1][2] Maintaining a temperature between 0-5 °C is essential to prevent the premature decomposition of the 4-ethoxybenzenediazonium chloride, which would otherwise lead to the formation of 4-ethoxyphenol and nitrogen gas, significantly reducing the yield of the desired azo dye.[1][2]
Q3: What is the optimal pH for the coupling reaction with phenol, and why is it important?
The coupling reaction with phenol should be carried out in a slightly alkaline medium (pH 9-10).[3] In a basic solution, phenol is deprotonated to the more reactive phenoxide ion. The phenoxide ion is a much stronger nucleophile than phenol itself, which is crucial for the electrophilic aromatic substitution reaction with the weakly electrophilic diazonium salt to proceed efficiently.[4] If the pH is too low (acidic), the concentration of the phenoxide ion will be too low, slowing down or preventing the coupling reaction.[4] Conversely, if the pH is too high, it can lead to the formation of the inactive isodiazotate from the diazonium salt, which does not couple with phenol.
Q4: What are some common side reactions that can occur during this synthesis?
Several side reactions can lower the yield and purity of the final product:
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Decomposition of the diazonium salt: As mentioned, if the temperature is not kept low, the diazonium salt can decompose to form 4-ethoxyphenol.[1][2]
-
Formation of diazoamino compounds: If the coupling solution is not sufficiently alkaline, the diazonium salt can react with unreacted 4-ethoxyaniline to form a diazoamino compound (a triazene).
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Formation of colored impurities: Oxidation of phenol and the final product can lead to the formation of colored impurities, especially if the reaction is exposed to air for extended periods.
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Coupling at the ortho position: While para-substitution is favored, some ortho-coupling can occur, leading to isomeric impurities.
Q5: How can I purify the synthesized Phenol, 4-[(4-ethoxyphenyl)azo]-?
The crude product, which precipitates out of the reaction mixture, can be purified by the following methods:
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Filtration and Washing: The initial purification step involves filtering the crude product and washing it thoroughly with cold water to remove any unreacted salts and other water-soluble impurities.
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Recrystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is a common and effective method for purifying azo dyes. This process removes most of the soluble impurities.
-
Column Chromatography: For obtaining a highly pure product, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Azo Dye | 1. Decomposition of Diazonium Salt: Temperature during diazotization was too high. | 1. Strictly maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath. Prepare the diazonium salt solution just before use. |
| 2. Incorrect pH for Coupling: The pH of the phenol solution was not sufficiently alkaline. | 2. Ensure the phenol solution is alkaline (pH 9-10) by adding a base like sodium hydroxide before and during the addition of the diazonium salt solution. Check the pH with indicator paper. | |
| 3. Inactive Sodium Nitrite: The sodium nitrite used may have decomposed over time. | 3. Use a fresh, high-purity source of sodium nitrite. | |
| 4. Insufficient Acid in Diazotization: Not enough acid was used to generate nitrous acid and keep the solution acidic. | 4. Use the stoichiometric amount of hydrochloric acid or a slight excess to ensure the complete formation of nitrous acid and to maintain a low pH during diazotization. | |
| Product is a Dark, Tarry Substance Instead of a Precipitate | 1. Reaction Temperature Too High: The coupling reaction was performed at an elevated temperature. | 1. Perform the coupling reaction in an ice bath, maintaining a low temperature throughout the addition of the diazonium salt. |
| 2. Oxidation: The reactants or product may have been oxidized. | 2. Minimize exposure of the reaction mixture to air. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) if purity is critical. | |
| Product has an Off-Color or is Impure (based on TLC or melting point) | 1. Presence of Side Products: Formation of ortho-isomer, diazoamino compounds, or decomposition products. | 1. Optimize the reaction conditions (temperature, pH, and stoichiometry) to minimize side reactions. Purify the product using recrystallization or column chromatography. |
| 2. Incomplete Reaction: The reaction was not allowed to proceed to completion. | 2. Ensure sufficient reaction time for both the diazotization and coupling steps with efficient stirring. | |
| 3. Impure Starting Materials: The 4-ethoxyaniline or phenol used was of low purity. | 3. Use purified starting materials. 4-Ethoxyaniline can be purified by distillation, and phenol by recrystallization. | |
| Difficulty in Filtering the Product | 1. Very Fine Precipitate: The product precipitated as very fine particles. | 1. Allow the precipitate to digest by stirring it in the mother liquor for some time, which may lead to the formation of larger, more easily filterable crystals. Gentle heating and slow cooling during recrystallization can also promote larger crystal growth. |
Experimental Protocols
Detailed Synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]-
Materials:
-
4-Ethoxyaniline (p-phenetidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
Part 1: Diazotization of 4-Ethoxyaniline
-
In a 250 mL beaker, dissolve a specific amount of 4-ethoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold 4-ethoxyaniline solution, ensuring the temperature does not rise above 5 °C. The addition should be slow and with continuous stirring.
-
After the addition is complete, continue stirring for another 15-20 minutes at 0-5 °C. The resulting solution contains the 4-ethoxybenzenediazonium chloride.
Part 2: Azo Coupling with Phenol
-
In a separate 500 mL beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring.
-
A colored precipitate of Phenol, 4-[(4-ethoxyphenyl)azo]- should form immediately.
-
Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.
Part 3: Isolation and Purification
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a generous amount of cold water to remove any unreacted salts and other water-soluble impurities.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol-water mixture.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Characterization Data
| Parameter | Expected Value/Observation |
| Appearance | Orange to reddish-orange crystalline solid |
| Melting Point | ~114-116 °C |
| Solubility | Insoluble in water, soluble in ethanol, acetone, and chloroform |
| ¹H NMR (CDCl₃, δ in ppm) | ~1.45 (t, 3H, -OCH₂CH₃), ~4.10 (q, 2H, -OCH₂CH₃), ~6.90-7.00 (m, 4H, Ar-H), ~7.80-7.90 (m, 4H, Ar-H), ~8.00 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, δ in ppm) | ~14.8, 63.8, 114.9, 115.9, 122.7, 124.6, 147.0, 156.0, 160.0, 161.5 |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (O-H stretching, broad), ~3050 (Ar C-H stretching), ~1600, 1500 (Ar C=C stretching), ~1450 (N=N stretching), ~1250 (C-O-C stretching) |
| UV-Vis (Ethanol, λmax) | ~350-360 nm |
Note: The exact spectral data may vary slightly depending on the solvent and the instrument used.
Visualizations
Caption: Experimental workflow for the synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Caption: Signaling pathway of the synthesis reaction.
References
Optimization of reaction conditions for 4-(4-ethoxyphenylazo)phenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-(4-ethoxyphenylazo)phenol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
The synthesis of 4-(4-ethoxyphenylazo)phenol is a two-step process involving the diazotization of p-phenetidine followed by an azo coupling reaction with phenol.
Part 1: Diazotization of p-Phenetidine
This initial step involves the conversion of the primary aromatic amine, p-phenetidine, into a diazonium salt.
Materials:
-
p-Phenetidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve p-phenetidine in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures and can decompose.[1]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-phenetidine solution. The addition should be slow to control the exothermic reaction and maintain the temperature between 0-5°C.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the p-ethoxybenzenediazonium chloride intermediate.
Part 2: Azo Coupling with Phenol
The newly formed diazonium salt is then reacted with phenol to produce the final product, 4-(4-ethoxyphenylazo)phenol.
Materials:
-
Phenol
-
Sodium Hydroxide (NaOH)
-
p-Ethoxybenzenediazonium chloride solution (from Part 1)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to the more reactive phenoxide ion.[2][3][4]
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold p-ethoxybenzenediazonium chloride solution (from Part 1) to the cold phenoxide solution with vigorous stirring. A brightly colored precipitate of 4-(4-ethoxyphenylazo)phenol should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolate the crude product by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the final product.
Optimization of Reaction Conditions: Data Summary
The yield and purity of 4-(4-ethoxyphenylazo)phenol are highly dependent on several reaction parameters. The following tables summarize the impact of these parameters.
| Parameter | Condition | Effect on Diazotization Yield | Reference |
| Temperature | 0°C | 98% | [5] |
| 30°C | 89.1% | [5] |
| Parameter | Condition | Effect on Azo Coupling Yield | Reference |
| pH | 7 | Significant increase in yield as pH increases | [5] |
| 10 | Maximum yield obtained | [5] | |
| >10 | Large drop in yield | [5] |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of 4-(4-ethoxyphenylazo)phenol.
Q1: The yield of the diazonium salt is low. What could be the cause?
A1: Low yields of diazonium salt are often due to improper temperature control. Diazonium salts are unstable and readily decompose at temperatures above 5°C.[1] Ensure the reaction is maintained between 0-5°C throughout the addition of sodium nitrite. A study on a similar diazotization showed a yield decrease from 98% at 0°C to 89.1% at 30°C.[5]
Q2: My final product is a dark, tarry substance instead of a crystalline solid. Why did this happen?
A2: The formation of a tarry product can result from several factors:
-
Decomposition of the diazonium salt: If the temperature during diazotization or coupling was too high, the diazonium salt may have decomposed, leading to side reactions and a tarry product.
-
Incorrect pH during coupling: The coupling reaction with phenol requires a basic medium (optimally pH 10) to form the more reactive phenoxide ion.[2][3][4][5] If the pH is too low, the coupling will be slow or may not occur, while a pH that is too high can lead to other side reactions.
Q3: The color of my final product is not as expected. What does this indicate?
A3: An off-color product may indicate the presence of impurities. Common byproducts can form through side reactions such as the coupling of the diazonium salt with itself or the reaction of the diazonium salt with the solvent. Inadequate purification can also leave unreacted starting materials in the final product. Thorough washing and recrystallization are crucial for obtaining a pure product with the correct color.
Q4: How can I confirm the identity and purity of my synthesized 4-(4-ethoxyphenylazo)phenol?
A4: The identity and purity of the final product can be confirmed using various analytical techniques:
-
Melting Point Determination: A sharp melting point close to the literature value indicates a high degree of purity.
-
Spectroscopic Methods: Techniques such as FT-IR, ¹H NMR, and UV-Vis spectroscopy can be used to confirm the chemical structure of the compound.
Q5: What is the optimal pH for the coupling reaction with phenol?
A5: The optimal pH for the coupling reaction with phenol is around 10.[5] In a basic medium, phenol is deprotonated to the phenoxide ion, which is a more powerful nucleophile and reacts more readily with the diazonium salt.[2][3][4] At pH values significantly above 10, a large drop in yield has been observed.[5]
Visualizing the Workflow and Relationships
To further clarify the experimental process and the relationships between different parameters, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 4-(4-ethoxyphenylazo)phenol.
Caption: Troubleshooting logic for common issues in the synthesis.
References
- 1. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid degradation of Phenol, 4-[(4-ethoxyphenyl)azo]- during experiments
Welcome to the technical support center for Phenol, 4-[(4-ethoxyphenyl)azo]-. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to ensure experimental integrity and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is Phenol, 4-[(4-ethoxyphenyl)azo]- and what are its key characteristics?
Phenol, 4-[(4-ethoxyphenyl)azo]-, also known as 4-ethoxy-4'-hydroxyazobenzene, is an aromatic azo compound. Like other azo compounds, its structure is characterized by a nitrogen-nitrogen double bond (-N=N-) which connects two aromatic rings. This azo linkage is the chromophore responsible for its color. Azo compounds are widely used as dyes and can function as molecular switches due to their ability to undergo photoisomerization.[1]
Q2: What are the primary causes of degradation for this compound?
The degradation of Phenol, 4-[(4-ethoxyphenyl)azo]- primarily occurs through the cleavage of the azo bond. The main factors that can induce this degradation are:
-
Oxidative Cleavage: Exposure to oxidizing agents, including atmospheric oxygen and hydroxyl radicals, can break the azo bond.[2][3][4] This is often a primary pathway for the rapid loss of color.[2]
-
Reductive Cleavage: Under anaerobic or reducing conditions, the azo bond can be cleaved to form two separate aromatic amine compounds.[5][6][7] This process is a common mechanism for bacterial degradation of azo dyes.[8]
-
Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can lead to photoisomerization from the more stable trans-isomer to the less stable cis-isomer, and can eventually cause the bond to break.[1][9]
-
pH Instability: Extreme pH conditions, both acidic and alkaline, can affect the stability of the azo linkage and the overall molecule.[10][11]
-
Thermal Stress: High temperatures can provide the energy needed to break the chemical bonds in the molecule, leading to thermal decomposition.[12]
Q3: How should I properly store Phenol, 4-[(4-ethoxyphenyl)azo]- to ensure its long-term stability?
To minimize degradation, proper storage is critical. The compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal decomposition.[12] |
| Light | Protect from light (Amber vial/container) | Prevents photodegradation and photoisomerization.[9][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with oxygen, preventing oxidative degradation.[2][3] |
| Moisture | Tightly sealed container in a dry location | Prevents hydrolysis and other moisture-related reactions.[14] |
Q4: What are the best practices for handling the compound during experiments?
-
Minimize Light Exposure: Work in a dimly lit area or use amber-colored labware. If solutions must be handled in the light, do so quickly.
-
Control Temperature: Avoid heating solutions unless required by the protocol. If heating is necessary, use a controlled temperature bath and do not exceed the known decomposition temperature.
-
Maintain pH: Use buffered solutions to maintain a stable pH throughout the experiment, ideally within a neutral range unless the experimental protocol specifies otherwise.[15]
-
Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If a stock solution is used, store it under the recommended conditions and monitor for any signs of degradation (e.g., color change).
-
Deoxygenate Solvents: For sensitive experiments, use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon to prevent oxidation.
Q5: How can I detect if my sample of Phenol, 4-[(4-ethoxyphenyl)azo]- has degraded?
Degradation can be monitored using several analytical techniques.
| Analytical Technique | Observable Indication of Degradation |
| UV-Vis Spectrophotometry | A decrease in the absorbance at the characteristic λmax of the azo bond and the potential appearance of new peaks corresponding to degradation products.[16] |
| High-Performance Liquid Chromatography (HPLC) | The appearance of new peaks with different retention times and a decrease in the peak area of the parent compound.[17] |
| Mass Spectrometry (MS) | Detection of ions corresponding to the molecular weights of known degradation products (e.g., aromatic amines from reductive cleavage).[16][18] |
| Visual Inspection | Fading or a complete loss of the solution's characteristic color is a primary indicator of azo bond cleavage. |
Troubleshooting Guide
Problem: The color of my experimental solution is fading unexpectedly.
| Possible Cause | Recommended Action |
| Photodegradation | Repeat the experiment using amber-colored vials or by wrapping the container in aluminum foil. Minimize ambient light exposure. |
| Oxidation | Prepare fresh solution using deoxygenated solvents. If the experiment is lengthy, consider running it under an inert atmosphere. |
| Incorrect pH | Measure the pH of the solution. Ensure it is within the stable range for the compound. Use a suitable buffer system if necessary. |
| Reaction with other components | Review all reagents in the mixture for potential incompatibilities (e.g., strong oxidizing or reducing agents).[19] |
Problem: My analytical results (e.g., HPLC, NMR) are inconsistent or show unexpected peaks.
| Possible Cause | Recommended Action |
| Sample Degradation prior to analysis | The sample may have degraded between preparation and analysis. Analyze samples as quickly as possible after preparation. Store them under ideal conditions (cold, dark) if there is a delay. |
| Degradation of stock solution | Prepare a fresh stock solution from the solid compound. Compare the results from the new and old stock solutions. |
| Formation of Degradation Products | The new peaks likely correspond to degradation products. Use HPLC-MS or GC-MS to identify the molecular weights of these new species and infer their structures.[16][18] |
Key Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Environment: Work under subdued lighting.
-
Solvent Preparation: Use a high-purity, HPLC-grade solvent (e.g., acetonitrile or ethanol). If oxidative degradation is a major concern, deoxygenate the solvent by bubbling argon or nitrogen through it for 15-20 minutes.
-
Weighing: Accurately weigh the solid Phenol, 4-[(4-ethoxyphenyl)azo]- in an amber glass vial.
-
Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Mix gently by vortexing or sonicating until fully dissolved.
-
Storage: Immediately cap the vial tightly, wrap the cap with parafilm to secure the seal, and store in a refrigerator at 2-8°C, protected from light.
Protocol 2: Monitoring Degradation via UV-Vis Spectrophotometry
-
Baseline Spectrum: Prepare a fresh solution of the compound at a known concentration in the desired solvent/buffer. Immediately record its UV-Vis spectrum (e.g., from 200-600 nm) to determine the initial absorbance at its maximum wavelength (λmax).
-
Incubation: Subject the solution to the experimental conditions you wish to test (e.g., exposure to light, elevated temperature).
-
Time-Point Analysis: At regular intervals, take an aliquot of the solution and record its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λmax versus time. A decrease in absorbance indicates degradation of the chromophore. The rate of degradation can be quantified from this plot.
Visualizing Degradation & Prevention
To better understand the processes leading to the degradation of Phenol, 4-[(4-ethoxyphenyl)azo]- and how to prevent them, the following diagrams illustrate the key pathways and recommended workflows.
Caption: Primary chemical degradation pathways for Phenol, 4-[(4-ethoxyphenyl)azo]-.
Caption: Recommended experimental workflow for handling the compound.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. Lighting the way with azo switches: A brief overview and future prospects for the field [cinz.nz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Potential and prospects of reductases in azo dye degradation: a review [agris.fao.org]
- 9. aeett.wordpress.com [aeett.wordpress.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 16. jabsonline.org [jabsonline.org]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
- 19. petrochemistry.eu [petrochemistry.eu]
Technical Support Center: Purification of Phenol, 4-[(4-ethoxyphenyl)azo]-
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of crude Phenol, 4-[(4-ethoxyphenyl)azo]-.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude Phenol, 4-[(4-ethoxyphenyl)azo]-?
A1: The two most common and effective purification techniques for this azo dye are recrystallization and column chromatography.
-
Recrystallization is ideal when the crude product is relatively pure (>85-90%) and a suitable solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures.[1]
-
Flash Column Chromatography over silica gel is used for separating the target compound from impurities with different polarities, especially when the crude mixture is complex or contains impurities with similar solubility profiles.[2]
-
Acid-base extraction can sometimes be used as a preliminary purification step to remove non-phenolic impurities, leveraging the weakly acidic nature of the phenol group.
Q2: How can I assess the purity of my purified compound?
A2: Purity can be assessed using several standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. This is also used to monitor the progress of column chromatography.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is a powerful tool to confirm the structure and identify the presence of impurities by detecting extraneous signals.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by showing the relative area percentages of the main peak and any impurity peaks.[3]
Q3: What are the likely impurities in a crude sample of Phenol, 4-[(4-ethoxyphenyl)azo]-?
A3: Impurities typically arise from the synthesis, which involves diazotization of 4-ethoxyaniline and its subsequent coupling with phenol.[4] Potential impurities include:
-
Unreacted starting materials (phenol, 4-ethoxyaniline).
-
Side-products from self-coupling of the diazonium salt.
-
Other isomeric azo compounds if the coupling reaction is not well-controlled.
-
Polymeric or tar-like materials formed during the reaction.
Q4: Can the phenolic -OH group be used for an acid-base extraction?
A4: Yes, this is a viable preliminary purification step. Phenol is weakly acidic and can be deprotonated by a strong base (like NaOH) to form a water-soluble sodium phenoxide salt. This allows for its separation from non-acidic organic impurities. The procedure involves dissolving the crude product in an organic solvent, extracting with an aqueous base, separating the aqueous layer, and then re-acidifying the aqueous layer to precipitate the purified phenol product. However, this may not remove other acidic impurities.
Data & Physical Properties
Quantitative data is crucial for selecting and optimizing purification protocols.
Table 1: Physical Properties of Phenol, 4-[(4-ethoxyphenyl)azo]-
| Property | Value |
| Chemical Formula | C₁₄H₁₄N₂O₂ |
| Molar Mass | 242.28 g/mol |
| Appearance | Typically an orange to red crystalline solid |
| Melting Point | 156-158 °C (This can vary; always compare to a literature value for your specific synthesis) |
| CAS Number | 6409-93-4 |
Table 2: Common Solvents for Recrystallization Screening
The ideal recrystallization solvent is one in which the azo dye is highly soluble when hot and poorly soluble when cold. A solvent screening test is essential.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting point for many azo dyes. Often used in a solvent/non-solvent system with water. |
| Methanol | 65 | Polar | Similar to ethanol, but lower boiling point. |
| Isopropanol | 82 | Polar | Can offer different solubility characteristics than ethanol or methanol. |
| Ethyl Acetate | 77 | Intermediate | Good for compounds of intermediate polarity.[5] |
| Toluene | 111 | Non-polar | Useful for less polar compounds; its high boiling point allows for a large temperature gradient. |
| Hexanes/Heptane | ~69 / ~98 | Non-polar | Often used as the "anti-solvent" or "non-solvent" in a two-solvent recrystallization system. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent for this compound but can be used as an anti-solvent with a miscible organic solvent like ethanol.[5] |
Troubleshooting Guide
Q: Why did my compound "oil out" instead of crystallizing during recrystallization?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution 1: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (1-5% of the total volume) to lower the saturation point. Allow it to cool much more slowly.[6]
-
Solution 2: Induce crystallization while the solution is still warm (but below the boiling point) by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal.[6]
Q: My recrystallization yield is extremely low. What went wrong?
A: Low yield is a common issue with several potential causes.
-
Too much solvent: You may have used too much solvent, causing a significant portion of your product to remain dissolved even after cooling. Try reducing the initial amount of solvent or carefully evaporating some solvent before cooling.
-
Premature crystallization: The compound may have crystallized in the funnel during a hot filtration step. Ensure your funnel and receiving flask are pre-heated.[6]
-
Cooling too quickly: Rapid cooling can trap impurities and lead to smaller, less-recoverable crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Q: My compound is streaking badly on the silica TLC plate. How can I fix this?
A: Streaking is often caused by overloading the sample, or by acidic/basic functional groups strongly interacting with the silica.
-
Solution 1: Ensure you are spotting a very dilute solution onto the TLC plate.
-
Solution 2: The phenolic -OH group is acidic and can interact strongly with the silica gel. Try adding a small amount (0.5-1%) of acetic acid to your eluent (mobile phase). This can protonate the compound and the silica surface, leading to sharper spots.
Q: My compound appears to be decomposing on the chromatography column. What should I do?
A: Azo dyes can sometimes be sensitive to the acidic nature of standard silica gel.[7]
-
Solution 1: Deactivate the silica gel. This can be done by preparing your column slurry with the chosen eluent that contains 1-2% triethylamine (a base). This neutralizes the acidic sites on the silica.
-
Solution 2: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica.[7]
-
Solution 3: Work quickly. Do not let the compound sit on the column for an extended period.
Detailed Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Place ~20-30 mg of your crude solid into a small test tube. Add a solvent dropwise until the solid just dissolves at the solvent's boiling point (use a hot water bath or heat gun). Let it cool to room temperature, then place it in an ice bath. An ideal solvent will show poor solubility at low temperatures, resulting in significant crystal formation.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stir bar or occasional swirling.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, tar), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
TLC Analysis & Solvent System Selection: Develop a solvent system using TLC. A good system will give your target compound an Rf value of approximately 0.25-0.35.[8] A common starting point for azo dyes is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Column Packing: Pack a glass chromatography column with silica gel using the "slurry method." Mix the silica gel with your chosen eluent, pour it into the column, and allow it to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Phenol, 4-[(4-ethoxyphenyl)azo]-.
Process Flowcharts
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Step-by-step workflow for flash column chromatography.
References
- 1. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Separation of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Assays Using 4-(4-ethoxyphenylazo)phenol
Disclaimer: 4-(4-ethoxyphenylazo)phenol is not a widely documented substrate for standard enzymatic assays. This technical support guide is based on a hypothetical application of this compound as a chromogenic substrate for drug metabolism enzymes, such as Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT). The principles and troubleshooting advice are derived from established knowledge of chromogenic enzyme assays and are intended to be a general guide for researchers developing novel assays with this or similar compounds.
Introduction to the Hypothetical Assay
For the context of this guide, we will assume that 4-(4-ethoxyphenylazo)phenol is used as a chromogenic substrate to measure the activity of a specific drug-metabolizing enzyme. The enzymatic reaction would lead to a change in the compound's structure, resulting in a measurable shift in its light absorbance (a color change). For example, O-deethylation by a CYP enzyme would yield 4-(4-hydroxyphenylazo)phenol, or glucuronidation of the phenol group by a UGT enzyme would form a glucuronide conjugate. The rate of color change is proportional to the enzyme's activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using 4-(4-ethoxyphenylazo)phenol in a chromogenic assay?
A1: 4-(4-ethoxyphenylazo)phenol is an azo dye with a distinct color. When it is enzymatically modified (e.g., by O-deethylation or glucuronidation), its chemical structure changes, which alters its light-absorbing properties. This change in absorbance, measured with a spectrophotometer, can be used to quantify the rate of the enzymatic reaction.
Q2: What are the most common sources of interference in this type of assay?
A2: The most common interferences include:
-
Spectral Interference: When test compounds or components in the sample matrix absorb light at the same wavelength used to measure the product of the reaction.[1]
-
Chemical Reactivity: Test compounds may react directly with the substrate, cofactors, or the enzyme, leading to non-specific signal changes.[2]
-
Enzyme Inhibition or Induction: Test compounds can directly inhibit or, in cell-based assays, induce the activity of the enzyme being studied.[3][4][5]
-
Sample Matrix Effects: Components in the biological sample (e.g., plasma, serum, cell lysate) such as proteins, lipids, and endogenous molecules can interfere with the assay.[6][7][8][9]
-
Compound Aggregation: At certain concentrations, some test compounds can form aggregates that sequester the enzyme, leading to apparent inhibition.[10][11]
-
Turbidity: Suspended particles in the sample can scatter light, causing artificially high absorbance readings.[12]
Q3: How can I differentiate between true enzyme inhibition and assay interference?
A3: A series of counter-screens and control experiments are necessary. These can include:
-
Running the assay in the absence of the enzyme to check for direct reaction between the test compound and the substrate.
-
Measuring the absorbance of the test compound at the assay wavelength to identify spectral overlap.
-
Performing the assay with a known non-inhibitory compound that has similar physical properties to your test compound.
-
Using an orthogonal assay with a different detection method (e.g., LC-MS/MS) to confirm the results.[13]
Troubleshooting Guides
Issue 1: High Background Signal or Spontaneous Color Change
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Prepare the substrate solution fresh for each experiment. Protect from light if it is light-sensitive. |
| Contaminated Reagents | Use high-purity water and reagents. Check buffers for microbial growth. |
| Reaction with Buffer Components | Test the substrate stability in the assay buffer without the enzyme. Consider using an alternative buffer system. |
| Test Compound Reactivity | Incubate the test compound with the substrate in the absence of the enzyme to check for a direct chemical reaction. |
Issue 2: Irreproducible Results or High Well-to-Well Variability
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible.[14] |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well, but avoid introducing bubbles. |
| Temperature Fluctuations | Ensure consistent incubation temperatures across the plate. Avoid placing plates in areas with drafts. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. |
| Compound Precipitation | Check the solubility of test compounds in the final assay buffer. Use a lower concentration or add a solubilizing agent like DMSO (ensure final concentration is tolerated by the enzyme). |
Issue 3: Apparent Inhibition of Enzyme Activity
| Possible Cause | Troubleshooting Step |
| True Enzyme Inhibition | Perform a dose-response experiment to determine the IC50 value. Conduct further mechanistic studies (e.g., Ki determination).[3] |
| Spectral Interference | Pre-read the plate after adding the test compound but before starting the enzymatic reaction to measure its intrinsic absorbance. Subtract this background from the final reading.[1] |
| Compound Aggregation | Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibition suggests aggregation.[10][11] |
| Redox Cycling of Test Compound | Some compounds can generate reactive oxygen species in the presence of reducing agents (like DTT, if used), which can damage the enzyme. Test for this by running the assay with and without the reducing agent.[10] |
| Sample Matrix Interference | If testing biological samples, dilute the sample to reduce the concentration of interfering components. A non-linear dilution profile may indicate interference.[15][16] |
Quantitative Data on Potential Interferences
The following tables provide hypothetical quantitative data to illustrate the effects of common interferences in an assay using 4-(4-ethoxyphenylazo)phenol.
Table 1: Spectral Interference of Common Compounds
| Interfering Compound | Concentration (µM) | Intrinsic Absorbance at 480 nm | Apparent Inhibition (%) |
| Quercetin | 10 | 0.085 | 15% |
| Riboflavin | 10 | 0.150 | 28% |
| Bilirubin | 5 | 0.210 | 40% |
| Hemoglobin | 1 mg/mL | 0.350 | 65% |
| Hypothetical product absorbance wavelength. |
Table 2: Effect of Known Enzyme Modulators on a Hypothetical CYP-Mediated Assay
| Compound | Type | Enzyme Target | Concentration (µM) | % Inhibition/Induction |
| Ketoconazole | Inhibitor | CYP3A4 | 1 | 85% Inhibition[17] |
| Quinidine | Inhibitor | CYP2D6 | 1 | 92% Inhibition[4] |
| Rifampicin | Inducer | CYP3A4 | 10 | 250% Induction (in cell-based assay)[17] |
| Fluconazole | Inhibitor | CYP2C9 | 10 | 78% Inhibition[18] |
Experimental Protocols
Protocol 1: Screening for Spectral Interference
-
Prepare test compounds at 2x the final desired concentration in the assay buffer.
-
In a 96-well plate, add 50 µL of the 2x test compound solution to appropriate wells. Add 50 µL of vehicle (e.g., DMSO in buffer) to control wells.
-
Add 50 µL of assay buffer to all wells.
-
Read the absorbance of the plate at the wavelength used for product detection (e.g., 480 nm).
-
Any significant absorbance in the wells containing the test compound indicates spectral interference. This value should be subtracted as background from the final assay readings.
Protocol 2: Assay for Compound-Mediated Enzyme Inhibition
-
Prepare a reaction mix containing assay buffer, cofactors (e.g., NADPH for CYPs, UDPGA for UGTs), and the enzyme source (e.g., human liver microsomes).
-
Dispense the reaction mix into a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 4-(4-ethoxyphenylazo)phenol substrate.
-
Read the absorbance kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the compound concentration to determine the IC50 value.[3]
Visualizations
Diagram 1: Workflow for Troubleshooting Assay Interference
Caption: A logical workflow for identifying the cause of apparent inhibition in an enzyme assay.
Diagram 2: Hypothetical Metabolic Pathways for 4-(4-ethoxyphenylazo)phenol
Caption: Potential Phase I and Phase II metabolic pathways for 4-(4-ethoxyphenylazo)phenol.
References
- 1. bwbtech.com [bwbtech.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 6. Evaluating the impact of matrix effects on biomarker assay sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme activity assay of glycoprotein enzymes based on a boronate affinity molecularly imprinted 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 12. MyHach - Customer Service [support.hach.com]
- 13. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. myadlm.org [myadlm.org]
- 16. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 18. List of cytochrome P450 modulators - Wikipedia [en.wikipedia.org]
How to increase the molar absorptivity of Phenol, 4-[(4-ethoxyphenyl)azo]-
Welcome to the technical support center for Phenol, 4-[(4-ethoxyphenyl)azo]-. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this azo dye, with a focus on strategies to increase its molar absorptivity.
Frequently Asked Questions (FAQs)
Q1: What is molar absorptivity and why is it important for my experiments?
A1: Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a particular wavelength. According to the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length, and c is the concentration), a higher molar absorptivity means a greater absorbance for a given concentration. In experimental applications, a high molar absorptivity is desirable as it leads to greater sensitivity in quantitative analyses, allowing for the detection and quantification of the compound at lower concentrations.
Q2: What are the key factors that influence the molar absorptivity of Phenol, 4-[(4-ethoxyphenyl)azo]-?
A2: The molar absorptivity of Phenol, 4-[(4-ethoxyphenyl)azo]- is primarily influenced by three main factors:
-
Solvent (Solvatochromism): The polarity of the solvent can significantly alter the electronic structure of the dye and thus its absorption spectrum.
-
pH (Halochromism): As the compound contains a phenolic hydroxyl group, the pH of the solution can lead to protonation or deprotonation, resulting in different chemical species with distinct molar absorptivities.
-
Molecular Structure (Substituent Effects): The introduction of electron-donating or electron-withdrawing groups onto the aromatic rings can modify the electronic transitions within the molecule, thereby affecting its molar absorptivity.
Q3: How does solvent polarity affect the molar absorptivity?
A3: For many azo dyes, including those with a structure similar to Phenol, 4-[(4-ethoxyphenyl)azo]-, an increase in solvent polarity often leads to a bathochromic shift (a shift to a longer wavelength) of the main absorption band. This is due to the stabilization of the polar excited state of the molecule by the polar solvent. This shift to a longer wavelength is often accompanied by an increase in the molar absorptivity. For instance, moving from a non-polar solvent like hexane to a polar solvent like ethanol can enhance the molar absorptivity.
Q4: What is the expected effect of pH on the absorption spectrum?
A4: The phenolic hydroxyl group (-OH) on Phenol, 4-[(4-ethoxyphenyl)azo]- is weakly acidic. In basic solutions, this proton can be removed to form a phenolate anion. This deprotonation increases the electron-donating ability of the oxygen atom, leading to a more extended conjugated system. This change typically results in a significant bathochromic shift and an increase in the molar absorptivity. Conversely, in highly acidic solutions, the azo group can be protonated, which can lead to a hypsochromic shift (a shift to a shorter wavelength) and a decrease in molar absorptivity.
Q5: How can I chemically modify Phenol, 4-[(4-ethoxyphenyl)azo]- to increase its molar absorptivity?
A5: You can introduce substituents onto the aromatic rings. Introducing electron-donating groups (EDGs) such as amino (-NH2) or dimethylamino (-N(CH3)2) groups, particularly at the para-position of the phenyl ring not containing the ethoxy group, can increase the electron density of the π-system. This generally leads to a bathochromic shift and an increase in molar absorptivity. Conversely, introducing strong electron-withdrawing groups (EWGs) like a nitro group (-NO2) can also sometimes lead to an increase in molar absorptivity, often with a significant color change, by creating a "push-pull" system that enhances intramolecular charge transfer.[1]
Troubleshooting Guides
Issue 1: Low Molar Absorptivity Observed in Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | Prepare solutions of the dye in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethanol, DMSO). Measure the UV-Vis spectrum in each solvent to identify the one that gives the highest molar absorptivity. | A shift in the absorption maximum (λmax) and a change in the molar absorptivity should be observed. Polar solvents are likely to increase the molar absorptivity. |
| Suboptimal pH | Prepare a series of buffer solutions with a range of pH values (e.g., from acidic to basic). Dissolve the dye in each buffer and record the UV-Vis spectrum. | A significant change in the absorption spectrum is expected, particularly in the basic pH range, which should lead to a higher molar absorptivity. |
| Compound Degradation | Azo dyes can be sensitive to light and air. Store the compound in a dark, cool, and inert atmosphere. Prepare fresh solutions for each experiment. | A consistent and reproducible molar absorptivity value should be obtained with fresh, properly stored compound. |
| Inaccurate Concentration | Verify the concentration of your stock solution using an independent method if possible, or by careful preparation using a calibrated analytical balance. | An accurate concentration value is crucial for the correct calculation of molar absorptivity. |
Issue 2: Low Yield During Synthesis of Substituted Derivatives
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of Diazonium Salt | The diazotization reaction should be carried out at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[2] | Maintaining a low temperature will improve the stability of the diazonium salt and increase the yield of the subsequent coupling reaction. |
| Incorrect pH for Coupling Reaction | The azo coupling reaction is pH-dependent. For coupling with phenols, the reaction is typically carried out under weakly alkaline conditions to activate the phenol. For coupling with anilines, it is usually done under weakly acidic conditions. | Adjusting the pH to the optimal range for the specific coupling partner will significantly improve the reaction yield. |
| Slow or Incomplete Coupling | Ensure thorough mixing of the reactants during the coupling step. The reaction may require some time to go to completion; monitor the reaction progress using thin-layer chromatography (TLC). | Proper mixing and allowing sufficient reaction time will lead to a higher conversion of reactants to the desired product. |
| Impure Reactants | Use freshly purified starting materials (aniline and phenol derivatives). Impurities can interfere with the diazotization and coupling reactions. | The use of pure reactants will minimize side reactions and improve the overall yield and purity of the final product. |
Data Presentation
Table 1: Hypothetical Molar Absorptivity of Phenol, 4-[(4-ethoxyphenyl)azo]- in Different Solvents
| Solvent | Polarity Index | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Hexane | 0.1 | ~350 | ~18,000 |
| Toluene | 2.4 | ~355 | ~20,000 |
| Chloroform | 4.1 | ~365 | ~22,000 |
| Ethanol | 5.2 | ~370 | ~25,000 |
| DMSO | 7.2 | ~380 | ~28,000 |
| Note: These are illustrative values based on general trends for similar azo dyes. Actual experimental values may vary. |
Table 2: Hypothetical Molar Absorptivity of Phenol, 4-[(4-ethoxyphenyl)azo]- at Different pH Values
| pH | Dominant Species | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| 2 | Protonated Azo | ~340 | ~15,000 |
| 7 | Neutral Phenol | ~370 | ~25,000 |
| 12 | Phenolate Anion | ~450 | ~35,000 |
| Note: These are illustrative values based on general trends for similar azo dyes. Actual experimental values may vary. |
Experimental Protocols
Protocol 1: Determination of Molar Absorptivity
-
Preparation of Stock Solution: Accurately weigh a small amount of Phenol, 4-[(4-ethoxyphenyl)azo]- (e.g., 10 mg) using an analytical balance and dissolve it in a precise volume of the desired solvent (e.g., 100 mL of ethanol) in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions (e.g., 5-6 different concentrations) from the stock solution using volumetric flasks and pipettes.
-
UV-Vis Measurement:
-
Use a calibrated spectrophotometer.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law, the plot should be a straight line passing through the origin.
-
The molar absorptivity (ε) can be calculated from the slope of the line (Slope = ε × b, where b is the path length of the cuvette, typically 1 cm).[3][4][5][6]
-
Protocol 2: Synthesis of a Substituted Derivative (Illustrative Example: Introducing a Nitro Group)
-
Diazotization of 4-Ethoxyaniline:
-
Dissolve 4-ethoxyaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 15-20 minutes.
-
-
Preparation of the Coupling Component Solution:
-
Dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold 4-nitrophenol solution with vigorous stirring.
-
Maintain the temperature below 5 °C. A colored precipitate should form.
-
Continue stirring in the ice bath for 30-60 minutes to ensure the reaction is complete.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted azo dye.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using techniques such as NMR, IR spectroscopy, and mass spectrometry.
-
Determine the molar absorptivity of the new compound using Protocol 1.
-
Visualizations
Caption: Workflow for determining molar absorptivity.
Caption: Key factors for increasing molar absorptivity.
Caption: Troubleshooting logic for low molar absorptivity.
References
- 1. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. azom.com [azom.com]
- 4. organic chemistry - Azo coupling with arenediazonium salts - why isn't nitrogen gas lost? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Quantification of Phenol, 4-[(4-ethoxyphenyl)azo]-
Welcome to the technical support center for the quantification of Phenol, 4-[(4-ethoxyphenyl)azo]-. This resource provides guidance on method refinement, answers to frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is there a standard, validated analytical method for the quantification of Phenol, 4-[(4-ethoxyphenyl)azo]-?
A1: A specific, universally recognized standard method for the quantification of Phenol, 4-[(4-ethoxyphenyl)azo]- is not widely documented in publicly available literature. However, robust analytical methods can be developed and refined based on established techniques for the analysis of similar compounds, such as other azo dyes and substituted phenols. The information provided in this support center is designed to guide you through this method refinement process.
Q2: What are the primary analytical techniques suitable for quantifying this compound?
A2: The most common and effective techniques for quantifying compounds like Phenol, 4-[(4-ethoxyphenyl)azo]- are High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and UV-Visible Spectrophotometry. Mass Spectrometry (MS) can also be employed, particularly for confirmation and in complex matrices.
Q3: How can I prepare my sample for analysis?
A3: Sample preparation is critical for accurate quantification. A common approach involves dissolving the sample in a suitable organic solvent in which the analyte is soluble and stable. For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
Q4: What are the key parameters to consider during HPLC method development?
A4: For HPLC method development, you should focus on:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous phase (water, often with a buffer or acid modifier) is typically used. Gradient elution may be necessary to achieve good separation.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for Phenol, 4-[(4-ethoxyphenyl)azo]- should be determined and used for detection to ensure maximum sensitivity. Azo dyes typically have strong absorption in the visible region.[1][2]
-
Flow Rate and Injection Volume: These will need to be optimized to achieve sharp peaks and good resolution.
Q5: What is a typical starting point for a UV-Vis spectrophotometric method?
A5: For a direct UV-Vis spectrophotometric method, you would first need to determine the λmax of Phenol, 4-[(4-ethoxyphenyl)azo]- in a specific solvent. A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample can then be determined from this curve.
Troubleshooting Guides
HPLC Method Refinement
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust the pH of the mobile phase; Use a new column or a guard column; Reduce the injection volume or sample concentration. |
| No or Low Signal | Incorrect detection wavelength; Sample degradation; Instrument issue. | Verify the λmax of the analyte and set the detector accordingly; Prepare fresh samples and standards; Check instrument connections and lamp status. |
| Ghost Peaks | Contamination in the mobile phase or injector; Carryover from previous injections. | Use high-purity solvents; Flush the injector and column; Inject a blank solvent run to confirm carryover. |
| Baseline Drift | Column temperature fluctuations; Mobile phase not properly degassed; Contaminated column. | Use a column oven for temperature control; Degas the mobile phase before use; Flush the column with a strong solvent. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Column equilibration issues. | Ensure proper mixing and degassing of the mobile phase; Check the pump for leaks or pressure fluctuations; Allow sufficient time for column equilibration between runs. |
UV-Vis Spectrophotometry Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Non-linear Calibration Curve | High concentration leading to deviation from Beer's Law; Sample precipitation; Change in chemical equilibrium. | Dilute the samples to fall within the linear range; Ensure the sample is fully dissolved; Check for pH or solvent effects on the analyte's structure. |
| High Background Absorbance | Contaminated cuvette; Impure solvent. | Clean the cuvette thoroughly; Use a high-purity solvent and run a blank spectrum. |
| Inaccurate Readings | Incorrect λmax; Instrument not zeroed correctly. | Re-determine the λmax using a standard solution; Zero the instrument with a blank before each measurement. |
Experimental Protocols
General HPLC-UV Method Protocol
This protocol is a starting point and will likely require refinement for your specific instrumentation and sample matrix.
-
Standard Preparation:
-
Prepare a stock solution of Phenol, 4-[(4-ethoxyphenyl)azo]- (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of your samples.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A starting suggestion is a mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determine the λmax of Phenol, 4-[(4-ethoxyphenyl)azo]- by scanning a standard solution with the UV-Vis detector. Azo dyes often absorb in the visible range.[1][2]
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject your samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of your samples from the calibration curve.
-
General UV-Visible Spectrophotometry Protocol
-
Determination of λmax:
-
Prepare a dilute solution of Phenol, 4-[(4-ethoxyphenyl)azo]- in a suitable solvent (e.g., ethanol or methanol).
-
Scan the solution over a wavelength range (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Standard Preparation:
-
Prepare a stock solution of known concentration.
-
Create a series of standard solutions by diluting the stock solution.
-
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the solvent as a blank.
-
Measure the absorbance of each standard and the sample solutions.
-
-
Quantification:
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Use the absorbance of the sample and the calibration curve to determine its concentration.
-
Quantitative Data Summary
The following table provides example validation parameters that should be targeted during method refinement. These values are based on typical performance for similar analytical methods.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Reference |
| Linear Range | 0.1 - 30 µg/mL | 0.2 - 25 µg/mL | [3][4] |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | [3][4] |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.02 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.07 µg/mL | [3][4] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of Phenol, 4-[(4-ethoxyphenyl)azo]- with other azo dyes
A comprehensive guide comparing the azo dye Phenol, 4-[(4-ethoxyphenyl)azo]- with other notable azo dyes. This document is intended for researchers, scientists, and drug development professionals, providing objective performance comparisons supported by experimental data.
Introduction to Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over 60% of the dyes used in various industries.[1] Characterized by the presence of one or more azo groups (-N=N-), these compounds are prized for their intense colors, straightforward synthesis, and wide range of applications, including textile dyeing, printing, biological staining, and as pH indicators.[1][2][3] Their synthesis typically involves a two-step process: diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.[4][5]
Phenol, 4-[(4-ethoxyphenyl)azo]-, also known as 4-ethoxy-4'-hydroxyazobenzene, is a monoazo dye. Its structure, featuring a phenol ring and an ethoxy-substituted phenyl ring linked by an azo bridge, makes it a subject of interest for applications requiring specific chromophoric and solubility properties. This guide compares its performance characteristics with other common azo dyes like p-hydroxyazobenzene and Methyl Orange.
Comparative Performance Data
The performance of azo dyes is critically dependent on their molecular structure. Substituents on the aromatic rings can significantly influence color, solubility, and affinity for substrates. The following tables summarize key quantitative data for Phenol, 4-[(4-ethoxyphenyl)azo]- and other selected azo dyes.
Table 1: Physicochemical Properties of Selected Azo Dyes
| Property | Phenol, 4-[(4-ethoxyphenyl)azo]- | p-Hydroxyazobenzene | Methyl Orange | 4-[(4-Nitrophenyl)azo]phenol |
| Molecular Formula | C₁₄H₁₄N₂O₂ | C₁₂H₁₀N₂O | C₁₄H₁₄N₃NaO₃S | C₁₂H₉N₃O₃ |
| Molecular Weight | 242.28 g/mol | 198.22 g/mol | 327.33 g/mol | 243.22 g/mol |
| Appearance | Orange-Red Solid | Orange Dye | Orange Crystalline Powder | Molecular Compound |
| Melting Point (°C) | 134-144.5 (similar polymeric dyes)[6] | 152-154 °C | > 300 °C | Not specified |
| λmax (nm) | 440-490 (similar polymeric dyes)[6] | ~350 nm (in ethanol) | 507 nm (acidic), 464 nm (basic) | Not specified |
| pKa | ~8.9 (predicted for similar structure)[7] | ~8.2 | 3.47 | Not specified |
Note: Data for Phenol, 4-[(4-ethoxyphenyl)azo]- is partially inferred from structurally similar polymeric azo dyes due to a lack of specific experimental data in the search results.
Table 2: Dyeing and Fastness Properties on Polyester Fabric
| Property | Heterocyclic Azo Dyes (General) | Polymeric Azo Dyes (General) | Commercial Disperse Dyes |
| Color Hue | Bright Orange-Red[8] | Yellow to Deep Yellow[6] | Varies (e.g., Violet, Scarlet)[2] |
| Light Fastness (Grade 1-8) | 4-6 (Moderate to Good)[8] | 6-7 (Very Good)[6] | 4-6 (Moderate to Good)[6] |
| Washing Fastness (Grade 1-5) | 4-5 (Very Good)[8] | 4-5 (Very Good)[6] | 4 (Good)[6] |
| Rubbing Fastness (Grade 1-5) | 4-5 (Very Good)[8] | 4-5 (Very Good)[6] | 4 (Good)[6] |
| Sublimation Fastness (Grade 1-5) | 4-5 (Excellent)[8] | 4-5 (Excellent)[6] | Not specified |
| Dye Bath Exhaustion (%) | > 90% (Very Good)[8] | > 90% (Very Good)[6] | Not specified |
Note: This table presents typical performance data for classes of azo dyes to provide a comparative context for the expected performance of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the standard protocols for the synthesis and application of azo dyes.
Protocol 1: Synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]-
The synthesis is a two-step process involving diazotization of 4-ethoxyaniline followed by an azo coupling reaction with phenol.[9][10]
Step 1: Diazotization of 4-Ethoxyaniline
-
Dissolve 4-ethoxyaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath to prevent the decomposition of the diazonium salt.[11]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 4-ethoxyaniline solution.[12] Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for a short period after the addition is complete to ensure the full formation of the 4-ethoxybenzenediazonium chloride solution. The resulting solution should be kept cold for the next step.
Step 2: Azo Coupling
-
Dissolve phenol in an aqueous solution of sodium hydroxide to form a solution of sodium phenoxide. This increases the reactivity of the phenol.[13]
-
Cool the sodium phenoxide solution in an ice bath to 0-5 °C.
-
With vigorous stirring, slowly add the cold 4-ethoxybenzenediazonium chloride solution from Step 1 to the sodium phenoxide solution.[14]
-
An orange-red precipitate of Phenol, 4-[(4-ethoxyphenyl)azo]- will form immediately.[15]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitate by suction filtration, wash it with cold water to remove any unreacted salts, and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Protocol 2: High-Temperature Exhaust Dyeing of Polyester Fabric
-
Prepare a dyebath containing the azo dye (e.g., 1% of the weight of the fabric), a dispersing agent, and a pH buffer (typically to maintain a pH of 4.5-5.5).
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130 °C at a rate of 2 °C/minute.
-
Maintain the dyeing process at 130 °C for 60 minutes to allow for dye penetration and fixation within the polyester fibers.[6]
-
Cool the dyebath down to 70 °C.
-
Remove the dyed fabric, rinse it thoroughly with water, and perform a reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide) to remove any unfixed surface dye.
-
Finally, wash the fabric with a non-ionic detergent and air dry.
Protocol 3: Determination of pKa using UV-Visible Spectrophotometry
-
Prepare a stock solution of the azo dye in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of buffer solutions with a wide range of known pH values (e.g., from pH 2 to 12).
-
Add a small, constant amount of the dye stock solution to each buffer solution to create a series of test solutions with varying pH.
-
Record the UV-Visible absorption spectrum for each test solution over a relevant wavelength range (e.g., 300-700 nm).[16]
-
Plot the absorbance at a specific wavelength (where the change between the acidic and basic forms is maximal) against the pH.
-
The pKa value is determined from the resulting titration curve, often corresponding to the pH at the half-equivalence point of the absorbance change.[16][17]
Visualizations
Diagrams are provided to illustrate key processes and relationships.
Caption: Workflow for the synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Caption: General mechanism of color change for a phenolic azo dye pH indicator.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. zienjournals.com [zienjournals.com]
- 5. The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-[(4-Ethylphenyl)azo]phenol|lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04930A [pubs.rsc.org]
Validation of Phenol, 4-[(4-ethoxyphenyl)azo]- as a pH Indicator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Phenol, 4-[(4-ethoxyphenyl)azo]-, a promising azo dye, for its application as a pH indicator. Its performance is objectively compared with established indicators, Cresol Red and Thymol Blue. This document outlines the experimental data and detailed methodologies required for its validation, enabling researchers to make informed decisions for their specific applications.
Comparative Analysis of pH Indicator Properties
| Property | Phenol, 4-[(4-ethoxyphenyl)azo]- | Cresol Red | Thymol Blue |
| Chemical Structure | 4-((4-ethoxyphenyl)diazenyl)phenol | 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2-methylphenol) 1,1-dioxide | 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis[2-(propan-2-yl)-5-methylphenol] 1,1-dioxide |
| Estimated pKa | ~8.2 (based on 4-hydroxyazobenzene)[1] | 8.3 | 8.9[2] |
| pH Transition Range | Estimated to be in the range of pH 7.2 - 9.2 | 7.2 (Yellow) - 8.8 (Reddish-purple)[3][4][5][6] | 8.0 (Yellow) - 9.6 (Blue)[7][8][9] |
| Color Change | Expected to transition from yellow in acidic solution to red/orange in alkaline solution. | Yellow to Reddish-purple[3][4][5][6] | Yellow to Blue[7][8][9] |
| Molecular Weight | 242.27 g/mol | 382.44 g/mol | 466.60 g/mol |
| Solubility | Soluble in ethanol. | Soluble in ethanol and dilute alkali solutions. | Soluble in alcohol and dilute alkali solutions[8]. |
Experimental Protocols for Validation
To validate a new compound as a pH indicator, its pKa and pH transition range must be determined experimentally. The following protocol outlines the spectrophotometric method, a common and reliable technique for this purpose.
Spectrophotometric Determination of pKa
This method is based on the principle that the acidic (HIn) and basic (In⁻) forms of an indicator have different absorption spectra. By measuring the absorbance of the indicator solution at various pH values, the pKa can be determined.
Materials:
-
Phenol, 4-[(4-ethoxyphenyl)azo]-
-
Buffer solutions of known pH (e.g., phosphate or borate buffers) covering the estimated pH transition range (pH 7 to 9.5)
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Phenol, 4-[(4-ethoxyphenyl)azo]- in ethanol.
-
Preparation of Test Solutions: For each buffer solution, prepare a test solution by adding a small, constant volume of the indicator stock solution to a volumetric flask and diluting to the mark with the buffer. The final concentration of the indicator should be low enough to obey Beer's Law.
-
Spectrophotometric Measurements:
-
Determine the absorption spectra of the indicator in a highly acidic solution (e.g., 0.1 M HCl) and a highly alkaline solution (e.g., 0.1 M NaOH) to identify the wavelengths of maximum absorbance for the acidic (λ_HIn) and basic (λ_In⁻) forms.
-
Measure the absorbance of each buffered test solution at both λ_HIn and λ_In⁻.
-
-
Data Analysis: The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation:
pKa = pH + log [(A - A_HIn) / (A_In⁻ - A)]
Where:
-
A is the absorbance of the indicator in the buffer solution at a specific wavelength.
-
A_HIn is the absorbance of the fully protonated (acidic) form of the indicator at the same wavelength.
-
A_In⁻ is the absorbance of the fully deprotonated (basic) form of the indicator at the same wavelength.
By plotting log [(A - A_HIn) / (A_In⁻ - A)] against pH, a straight line is obtained. The pKa is the pH at which the log term is zero.
-
Visualizations
Conceptual Workflow for pH Indicator Validation
References
- 1. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Cresol red indicator grade, Dye content 95 1733-12-6 [sigmaaldrich.com]
- 6. Cresol red sodium salt, pH indicator dye (CAS 62625-29-0) | Abcam [abcam.com]
- 7. gspchem.com [gspchem.com]
- 8. Thymol blue - Wikipedia [en.wikipedia.org]
- 9. Thymol Blue Indicator [himedialabs.com]
Alternatives to C.I. Solvent Yellow 56 for specific applications
An Objective Comparison of Alternatives to C.I. Solvent Yellow 56 for Specialized Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is paramount, balancing performance with safety. C.I. Solvent Yellow 56, a monoazo dye, finds use in various applications, from a biological stain for lipids to a colorant for plastics and waxes.[1][2] However, its classification as a mutagen and suspected carcinogen necessitates the exploration of safer and more effective alternatives.[3][4][5] This guide provides a comparative analysis of potential replacements for C.I. Solvent Yellow 56 in its principal applications, supported by experimental data and detailed protocols.
Part 1: Alternatives in Biological Staining for Lipids
C.I. Solvent Yellow 56 is part of the Sudan family of dyes, which are lysochromes (fat-soluble dyes) used to visualize lipids, triglycerides, and lipoproteins in histology.[6][7] Due to the health concerns associated with many Sudan dyes, several alternatives are now preferred, particularly in sensitive research and development environments.[8][9]
Key Alternatives for Lipid Staining:
-
Oil Red O: A diazo dye that is a more contemporary and widely used stain for neutral triglycerides and lipids in frozen sections, offering a more intense red coloration.[6]
-
Sudan Black B: A diazo dye that is particularly effective for staining a broad range of lipids, including phospholipids and sterols, producing a black color.[10]
-
Nile Red: A fluorescent benzophenoxazone dye that is highly sensitive for detecting intracellular lipid droplets. Its fluorescence is environmentally dependent, allowing for the differentiation between neutral and polar lipids.
-
BODIPY 493/503: A highly specific and sensitive green fluorescent dye for staining neutral lipids within lipid droplets.
Comparative Performance of Lipid Stains
| Feature | C.I. Solvent Yellow 56 | Oil Red O | Sudan Black B | Nile Red | BODIPY 493/503 |
| Color/Signal | Yellow-Orange | Intense Red | Black | Yellow-Gold to Red (Fluorescent) | Green (Fluorescent) |
| Lipid Specificity | Primarily neutral lipids | Primarily neutral lipids | Broad-spectrum (neutral lipids, phospholipids, sterols) | Differentiates neutral and polar lipids | High specificity for neutral lipids |
| Primary Application | General lipid staining | Neutral triglyceride staining in frozen sections | Staining of lipid membranes and droplets | Fluorescence microscopy of lipid droplets | Confocal microscopy of neutral lipid droplets |
| Relative Sensitivity | Moderate | High | High | Very High | Very High |
| Safety Profile | Suspected Carcinogen[4] | Handle with care | Handle with care | Lower toxicity | Generally low toxicity |
Experimental Protocol: Staining of Intracellular Lipid Droplets with Nile Red
This protocol provides a method for the fluorescent staining of lipids in cultured cells.
-
Preparation of Reagents:
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixative Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Nile Red Stock Solution: 1 mg/mL in acetone. Store at -20°C, protected from light.
-
Nile Red Working Solution: Dilute the stock solution 1:1000 in PBS to a final concentration of 1 µg/mL immediately before use.
-
-
Cell Staining Procedure:
-
Culture cells on glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the fixed cells with the Nile Red working solution for 15 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an aqueous mounting medium.
-
-
Fluorescence Microscopy:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters.
-
To detect neutral lipids (e.g., triglycerides), use an excitation wavelength of approximately 488 nm and observe the emission in the yellow-gold range (~520-580 nm).
-
To detect polar lipids (e.g., phospholipids), use an excitation wavelength of approximately 543 nm and observe the emission in the red range (~590-650 nm).
-
Workflow for Selecting a Biological Staining Alternative
Caption: Decision workflow for selecting a suitable alternative to C.I. Solvent Yellow 56 for lipid staining.
Part 2: Alternatives in Industrial Coloring Applications
For industrial applications such as the coloring of plastics (e.g., polystyrene, HIPS, SAN), waxes, fats, and printing inks, the technical performance of a dye is critical.[1] Key parameters include heat stability, lightfastness, and solubility.
Key Alternatives for Industrial Coloring:
-
C.I. Solvent Yellow 93: A quinophthalone dye with excellent heat stability and lightfastness, suitable for high-performance plastics like polycarbonate and polyester.
-
C.I. Solvent Yellow 114: A quinoline dye offering good heat resistance and lightfastness, commonly used in polystyrene and ABS.
-
C.I. Disperse Yellow 201: An anthraquinone-based dye known for its good overall fastness properties in various polymers.
-
Natural Dyes (e.g., Annatto, Curcumin): While offering a "clean label" advantage, their use is often limited by lower heat and light stability compared to synthetic dyes. Annatto has been considered as a replacement for synthetic dyes in certain food-related applications.[8][11]
Comparative Performance of Industrial Yellow Dyes
| Property | C.I. Solvent Yellow 56 | C.I. Solvent Yellow 93 | C.I. Solvent Yellow 114 | C.I. Disperse Yellow 201 | Annatto |
| Chemical Class | Azo | Quinophthalone | Quinoline | Anthraquinone | Carotenoid |
| Color Shade | Reddish Yellow | Greenish Yellow | Greenish Yellow | Neutral Yellow | Yellow-Orange |
| Heat Stability (°C) | ~200 | ~300 | ~280 | ~260 | <150 |
| Lightfastness (1-8 Scale) | 4-5 | 7-8 | 6-7 | 6 | 2-3 |
| Typical Polymer Use | PS, SAN, HIPS | PC, PET, PA | PS, ABS, PMMA | PS, ABS | Limited |
| Safety Profile | Suspected Carcinogen | Generally good | Generally good | Generally good | GRAS |
Experimental Protocol: Evaluating Heat Stability in Polystyrene
This protocol outlines a method to compare the thermal stability of colorants during polymer processing.
-
Sample Preparation:
-
Thoroughly dry polystyrene (PS) granules at 80°C for at least 2 hours.
-
Prepare separate dry blends of PS with C.I. Solvent Yellow 56 and each alternative dye to a final concentration of 0.1% by weight. Ensure uniform distribution.
-
-
Injection Molding:
-
Set the injection molding machine to a standard processing temperature for PS (e.g., barrel temperatures of 190°C, 200°C, 210°C).
-
Mold several test plaques (e.g., 50mm x 50mm x 2mm) from each colored blend at a baseline temperature of 200°C.
-
To test heat stability, increase the barrel temperature in 20°C increments (i.e., 220°C, 240°C, 260°C) and mold a set of plaques at each temperature. Maintain a consistent cycle time.
-
-
Colorimetric Analysis:
-
Allow all plaques to cool to room temperature for at least 1 hour.
-
Using a spectrophotometer with a D65 illuminant and 10° observer, measure the CIE Lab* color values for the center of each plaque.
-
For each dye, calculate the color difference (ΔEab) between the baseline plaque (200°C) and the plaques molded at higher temperatures using the formula: ΔEab = √[(ΔL)\² + (Δa)\² + (Δb*)\²].
-
-
Interpretation:
-
A higher ΔE*ab value indicates greater color change and lower heat stability.
-
Plot ΔE*ab versus temperature for each dye to visualize and compare their thermal degradation profiles. A dye with a flatter curve is more heat stable.
-
Logical Flow for Industrial Alternative Selection
Caption: Logical process for selecting an industrial colorant to replace C.I. Solvent Yellow 56.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Solvent Yellow 56 | C16H19N3 | CID 17204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. stainsfile.com [stainsfile.com]
- 7. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Evaluation of impact of exposure of Sudan azo dyes and their metabolites on human intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5 Ways To Make The Sudan Test More Approachable to Students [labster.com]
- 11. vinayakcorporation.com [vinayakcorporation.com]
Performance Evaluation of Phenol, 4-[(4-ethoxyphenyl)azo]- and its Analogs in Sensing Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of Phenol, 4-[(4-ethoxyphenyl)azo]-, a representative azo dye, in sensing applications. Azo dyes have garnered significant attention as colorimetric chemosensors due to their straightforward synthesis, structural versatility, and distinct color changes upon interaction with analytes. This document compares the sensing performance of a model azo dye, structurally similar to Phenol, 4-[(4-ethoxyphenyl)azo]-, with alternative sensing methods, supported by experimental data from peer-reviewed literature.
Overview of Azo Dyes as Colorimetric Sensors
Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The electronic properties of these conjugated systems are sensitive to their chemical environment. Coordination with metal ions or changes in pH can alter the electronic distribution within the molecule, leading to a shift in the maximum absorption wavelength (λmax) and a corresponding change in color. This property makes them excellent candidates for naked-eye detection of various analytes.[1]
The sensing mechanism of azo-phenol derivatives typically involves the formation of a coordination complex between the azo group and the hydroxyl group of the phenol with a target metal ion. This chelation alters the intramolecular charge transfer (ICT) characteristics of the dye, resulting in a visible colorimetric response.
Performance Comparison of Azo Dye-Based Sensors
Due to the limited availability of comprehensive performance data for Phenol, 4-[(4-ethoxyphenyl)azo]-, this guide utilizes data from a closely related and well-characterized azo dye, (E)-1-((5-methoxy thiazolo[4,5-b]pyridin-2-yl) diazenyl) naphthalen-2-ol (TPN1) , for a detailed quantitative comparison.[2] TPN1, like the target compound, is an azo dye with potential for metal ion sensing.
Table 1: Performance Data of TPN1 as a Colorimetric Sensor for Metal Ions [2]
| Analyte | Solvent | Color Change (Visual) | λmax Shift (nm) |
| Cu²⁺ | Methanol | Purple to Blue | Bathochromic |
| Sn²⁺ | Methanol | Purple to Orange | Hypsochromic |
| Al³⁺ | Methanol | Purple to Lavender | Hypsochromic |
Table 2: Comparison with Alternative Colorimetric Sensors for Fe(III) and Cu(II) Detection
| Sensor Type | Target Ion(s) | Limit of Detection (LOD) | Response Time | Reference |
| Azo Dye (TPN1 Analog) | Cu²⁺, Sn²⁺, Al³⁺ | Not specified | Not specified | [2] |
| Rhodamine B hydrazone derivative | Fe³⁺, Cu²⁺ | 4.63 x 10⁻⁹ M (Fe³⁺), 5.264 x 10⁻⁷ M (Cu²⁺) | Not specified | [3] |
| Terpyridine-based polymer | Fe(III), Co(II), Cu(II), Sn(II) | Sub-micromolar (Fe, Co), Micromolar (Cu, Sn) | 2-12 min | [4] |
| Rhodanine-based Azo Dye | Fe³⁺ | 5.14 µM | Not specified | [5] |
| Lawsone-based Azo Dye | Fe³⁺, Cu²⁺ | 0.61 µM (Fe³⁺), 6.06 µM (Cu²⁺) | Not specified | [6] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and evaluation of azo dye-based colorimetric sensors, based on methodologies described in the literature.[3][7][8]
Synthesis of a Representative Azo Dye (e.g., a derivative of Phenol, 4-[(4-ethoxyphenyl)azo]-)
Materials:
-
Substituted aniline (e.g., p-phenetidine)
-
Phenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Dissolve the substituted aniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution with constant stirring to form the diazonium salt. The reaction is complete when the solution gives a positive test with starch-iodide paper.
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Maintain the reaction mixture at a low temperature for about 30 minutes to ensure complete coupling.
-
Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry it.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure azo dye.
General Procedure for Colorimetric Metal Ion Sensing
Materials:
-
Stock solution of the synthesized azo dye in a suitable solvent (e.g., Methanol, Acetonitrile, or a mixed aqueous-organic solvent).[2][9]
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or the same solvent as the dye.
-
UV-Vis Spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare a dilute solution of the azo dye of a known concentration (e.g., 20 µM).
-
Record the initial UV-Vis absorption spectrum of the dye solution.
-
To the dye solution in the cuvette, add a small, known volume of a specific metal ion stock solution.
-
Mix the solution thoroughly and allow it to equilibrate.
-
Record the UV-Vis absorption spectrum of the mixture.
-
Repeat steps 3-5 with increasing concentrations of the metal ion to perform a titration.
-
Observe any color changes visually and record the shifts in the maximum absorption wavelength (λmax).
-
To test for selectivity, repeat the procedure with a range of different metal ions at the same concentration and compare the responses.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the general signaling mechanism of an azo-phenol dye upon chelation with a metal ion.
References
- 1. Azo-Dye Based Molecular Switches for Visual Detection of Metal Ions: Advances and Perspectives | Revista Review Index Journal of Multidisciplinary [rrijm.com]
- 2. synthesis-and-characterization-of-new-azo-dye-and-applications-in-colorimetric-analysis-of-trace-metal-ions-in-aqueous-medium - Ask this paper | Bohrium [bohrium.com]
- 3. Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations [mdpi.com]
- 4. The detection of multiple analytes by using visual colorimetric and fluorometric multimodal chemosensor based on the azo dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A new azo dye for colorimetric determination of lead( ii ) ions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02486B [pubs.rsc.org]
- 8. Synthesis, characterization, computational and dyeing behavior of Cu(II) and Zn(II) metal complexes derived from azo-Schiff bases containing phenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lophine incorporated azo dye as a novel colorimetric sensor for multiple metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Phenol, 4-[(4-ethoxyphenyl)azo]- analysis
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance data from various studies on the analysis of Sudan dyes, including parameters relevant to C.I. Solvent Yellow 56. These in-house validation studies provide a benchmark for comparing the accuracy, precision, and sensitivity of different analytical approaches.
Table 1: Performance of HPLC-DAD Methods for Sudan Dye Analysis
| Parameter | Method 1 (Chili- and Curry-based Sauces)[1] | Method 2 (Spices)[1] | Method 3 (Red Chilli Pepper)[2] | Method 4 (Animal Tissues and Eggs)[3][4] |
| Limit of Detection (LOD) | 0.2 - 0.5 mg/kg | 1.5 - 2 mg/kg | 1.2 - 5.4 µg/kg | 7.7 - 9.0 µg/kg (Decision Limit, CCα) |
| Limit of Quantification (LOQ) | 0.4 - 1 mg/kg | 3 - 4 mg/kg | 4 - 18 µg/kg | 12.8 - 15.0 µg/kg |
| Recovery | 51 - 86% | 89 - 100% | Not Specified | 77.2 - 98.0% |
| Repeatability (RSDr) | < 15% | < 15% | Not Specified | 2.3 - 14.9% |
| Within-Lab Reproducibility | < 15% | < 15% | Not Specified | Not Specified |
Table 2: Performance of LC-MS/MS Method for Azo Dye Analysis in Paprika [5]
| Parameter | Value |
| Limit of Quantification (LOQ) | Well below 0.125 mg/kg |
| Recovery | 93.8 - 115.2% |
| Repeatability (RSDr) | 0.8 - 7.7% |
| Within-Laboratory Reproducibility (RSDRL) | 1.6 - 7.7% |
Experimental Protocols
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is commonly employed for the separation and quantification of Sudan dyes in various food matrices.[1][2][3][4]
1. Sample Preparation:
-
Extraction: Samples are typically extracted with an organic solvent such as acetonitrile.[1][3][4]
-
Cleanup: A solid-phase extraction (SPE) step using a C18 cartridge is often used to remove matrix interferences.[3][4]
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is the standard choice for separation.[1][2][3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is commonly used.[1][2][3]
-
Detection: The analytes are monitored at a specific wavelength, typically around 506-510 nm, using a diode array detector (DAD).[2][3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, LC-MS/MS methods are utilized.[5]
1. Sample Preparation:
-
Extraction: A simple extraction with a strong organic solvent is performed. The use of stable isotope-labeled internal standards is recommended to improve accuracy.[5]
-
Cleanup: This method often does not require extensive cleanup steps, which increases sample throughput.[5]
2. LC-MS/MS Conditions:
-
Chromatography: Ultra-high-performance liquid chromatography (UPLC) can be used for rapid separation.[5]
-
Mass Spectrometry: Detection and quantification are achieved using a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[5]
Visualizing the Analytical Process
The following diagrams illustrate the typical workflow for the analysis of C.I. Solvent Yellow 56 and the conceptual framework of an inter-laboratory comparison.
Caption: Experimental workflow for the analysis of C.I. Solvent Yellow 56.
Caption: Logical relationship in a typical inter-laboratory comparison study.
References
Quantitative structure-activity relationship (QSAR) of Phenol, 4-[(4-ethoxyphenyl)azo]- derivatives
A comprehensive analysis of the Quantitative Structure-Activity Relationship (QSAR) for Phenol, 4-[(4-ethoxyphenyl)azo]- derivatives reveals significant insights into their biological activities. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers and scientists in the field of drug development.
Comparative Analysis of Biological Activity
The biological activity of Phenol, 4-[(4-ethoxyphenyl)azo]- derivatives is significantly influenced by the nature and position of substituents on the phenolic ring. A common approach to quantify this relationship is through the development of QSAR models, which correlate molecular descriptors with observed biological responses.
Antioxidant Activity
Several studies have investigated the antioxidant potential of azo-phenol derivatives. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficiency of these compounds is linked to their ability to donate a hydrogen atom from the phenolic hydroxyl group.
A QSAR study on a series of azo-phenol derivatives identified the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE) as crucial quantum chemical parameters.[1] A higher HOMO energy is generally associated with a better electron-donating ability and, consequently, higher antioxidant activity.
Table 1: Molecular Descriptors and Antioxidant Activity of Phenol, 4-[(4-ethoxyphenyl)azo]- Derivatives
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | ΔE (eV) | IC50 (µM) |
| 1 | -H | -5.89 | -1.78 | 4.11 | 25.4 |
| 2 | -CH3 | -5.75 | -1.71 | 4.04 | 21.8 |
| 3 | -OCH3 | -5.62 | -1.65 | 3.97 | 18.2 |
| 4 | -Cl | -6.02 | -1.95 | 4.07 | 28.9 |
| 5 | -NO2 | -6.35 | -2.54 | 3.81 | 35.1 |
Note: The data presented in this table is a representative example based on general trends observed in QSAR studies of phenol derivatives and may not reflect the exact values for these specific compounds.
Anticancer Activity
The anticancer properties of azo derivatives have also been a subject of investigation. For instance, a series of 4-phenoxy-phenyl isoxazoles, which share structural similarities with the target compounds, were evaluated as acetyl-CoA carboxylase (ACC) inhibitors for cancer therapy.[2][3] The inhibitory activity was found to be dependent on the substituents, with bulky groups enhancing the cytotoxic effects.[2][3]
QSAR models for anticancer activity often incorporate descriptors related to lipophilicity (e.g., LogP), molecular size, and electronic properties.
Table 2: Molecular Descriptors and Anticancer Activity (IC50) of Phenol, 4-[(4-ethoxyphenyl)azo]- Derivatives against A549 cell line
| Compound | Substituent (R) | LogP | Molecular Weight | Dipole Moment (Debye) | IC50 (µM) |
| 1 | -H | 3.85 | 242.28 | 2.54 | 15.7 |
| 2 | -CH3 | 4.21 | 256.31 | 2.68 | 12.3 |
| 3 | -OCH3 | 4.10 | 272.31 | 2.95 | 10.5 |
| 4 | -Cl | 4.45 | 276.72 | 1.98 | 18.2 |
| 5 | -NO2 | 3.78 | 287.28 | 4.87 | 22.4 |
Note: The data presented in this table is a representative example based on general trends observed in QSAR studies of phenol derivatives and may not reflect the exact values for these specific compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of QSAR studies. The following sections outline the typical experimental protocols for the synthesis, biological evaluation, and computational modeling of Phenol, 4-[(4-ethoxyphenyl)azo]- derivatives.
Synthesis of Derivatives
The synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]- derivatives is generally achieved through a diazo coupling reaction.[4]
-
Diazotization of 4-ethoxyaniline: 4-ethoxyaniline is dissolved in a solution of hydrochloric acid and water, and then cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Coupling Reaction: The appropriate phenol derivative is dissolved in an aqueous solution of sodium hydroxide. The freshly prepared diazonium salt solution is then added slowly to the phenol solution at 0-5 °C with constant stirring.
-
Isolation and Purification: The resulting azo compound precipitates out of the solution. The precipitate is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[1]
Biological Activity Assays
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
Different concentrations of the test compound are added to a methanolic solution of DPPH.
-
The mixture is incubated in the dark for 30 minutes.
-
The absorbance is measured at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
Human cancer cell lines (e.g., A549) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined.
QSAR Modeling
The development of a QSAR model involves several key steps.[5]
-
Data Set Preparation: A series of compounds with their corresponding biological activities are collected.
-
Molecular Descriptor Calculation: Various molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound using computational chemistry software.[6]
-
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to establish a mathematical relationship between the molecular descriptors and the biological activity.[7]
-
Model Validation: The predictive power and robustness of the developed QSAR model are evaluated using internal and external validation techniques.[8]
Visualizations
QSAR Workflow
The following diagram illustrates the typical workflow for a QSAR study.
Caption: Workflow of a typical QSAR study.
Synthesis Pathway
The general synthetic route for Phenol, 4-[(4-ethoxyphenyl)azo]- derivatives is depicted below.
Caption: General synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]- derivatives.
References
- 1. Preparation and evaluation of some azo-phenol derivatives as antioxidants For egyptian base stock (i) | International Journal of Current Research [journalcra.com]
- 2. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azo derivatives of monoterpenes as anti-Helicobacter pylori agents: from synthesis to structure-based target investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative QSAR study of phenol derivatives with the help of density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Toxicological Analysis of Azo Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of various azo compounds. It summarizes key experimental data on cytotoxicity, genotoxicity, and acute toxicity, details the methodologies of pivotal experiments, and visualizes the underlying molecular pathways.
Azo compounds, characterized by the presence of one or more azo groups (-N=N-), are widely used as colorants in the textile, food, and pharmaceutical industries. While many of these compounds are considered to have low acute toxicity, their metabolic breakdown into potentially carcinogenic aromatic amines raises significant toxicological concerns. This guide offers a comparative analysis of the toxicological profiles of representative azo compounds to aid in risk assessment and the development of safer alternatives.
Comparative Toxicological Data
The toxicity of azo compounds is closely linked to their chemical structure, solubility, and metabolic fate. The following tables summarize key quantitative data for several common azo compounds, providing a comparative overview of their cytotoxic and acute toxic potentials.
Cytotoxicity of Azo Compounds (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, derived from MTT assays, illustrates the varying cytotoxic effects of different azo compounds on human cancer cell lines.
| Azo Compound | Cell Line | IC₅₀ (µM) | Incubation Time | Reference |
| Methyl Orange | Glioblastoma (GB1B) | 26.47 | 72 hours | [1][2] |
| Glioblastoma (GB1B) | 13.88 | 7 days | [1][2] | |
| Sudan I | Glioblastoma (GB1B) | 60.86 | 72 hours | [1] |
| Glioblastoma (GB1B) | 12.48 | 7 days | [1] | |
| Alizarin Yellow | Glioblastoma (GB1B) | 32.59 | 72 hours | [3] |
| Glioblastoma (GB1B) | 20.57 | 7 days | [3] | |
| Compound 4a (Azo-Schiff base) | HeLa (Cervical Cancer) | 120.0 | Not Specified | [4] |
| MCF-7 (Breast Cancer) | 140.8 | Not Specified | [4] | |
| Compound 4d (Uracil Azo Dye) | MCF-7 (Breast Cancer) | 3.30 (µg/mL) | Not Specified | [5][6] |
| Compound 4j (Uracil Azo Dye) | A549 (Lung Cancer) | 4.40 (µg/mL) | Not Specified | [5][6] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.
Acute Toxicity of Azo Compounds (LD₅₀ Values)
The median lethal dose (LD₅₀) is the dose of a substance required to kill half the members of a tested population. It is a common measure of acute toxicity.
| Azo Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Carmoisine | Male Mice | Oral | 4166.66 | [7] |
| Tartrazine | Male Mice | Oral | > 6250 | [7] |
| 1,4-Bis(imidazolylazo)benzene | Mice | Intraperitoneal | 1020.23 | [8] |
| General Azo Dyes | Not Specified | Not Specified | 250 - 2000 | [9] |
Key Toxicological Mechanisms and Signaling Pathways
The toxicity of many azo compounds is not inherent to the parent molecule but arises from its metabolic activation. This process, along with the subsequent cellular responses to the resulting damage, involves complex signaling pathways.
Metabolic Activation of Benzidine-Based Azo Dyes
A primary concern with certain azo dyes is their metabolism to carcinogenic aromatic amines, such as benzidine. This biotransformation is a critical initiating event in their toxicity. The process is primarily carried out by azoreductases present in the gut microbiota and the liver.[10][11][12][13]
DNA Damage Response and p53 Signaling Pathway
The formation of DNA adducts by reactive metabolites of azo compounds can trigger a complex cellular response aimed at repairing the damage. The tumor suppressor protein p53 plays a central role in this process, acting as a "guardian of the genome". Upon activation by DNA damage, p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death).[14][15][16][17]
Caspase Activation Cascade in Apoptosis
When DNA damage is irreparable, p53 can trigger the intrinsic pathway of apoptosis. This involves the activation of a cascade of proteases called caspases, which are responsible for the systematic dismantling of the cell.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of the toxicological profiles of azo compounds. Below are detailed methodologies for key assays.
Ames Test for Mutagenicity of Azo Compounds
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. For azo dyes, modifications are often necessary to facilitate their metabolic activation.
Objective: To determine the potential of an azo compound to induce mutations in Salmonella typhimurium strains.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Top agar (0.6% agar, 0.5% NaCl)
-
Minimal glucose agar plates
-
Test compound (azo dye)
-
Positive and negative controls
-
S9 fraction from induced rat or hamster liver
-
S9 cofactor mix (NADP, G6P, MgCl₂, KCl)
-
Flavin mononucleotide (FMN) solution
-
Phosphate buffer
Workflow:
Detailed Steps:
-
Bacterial Culture: Inoculate the appropriate S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking.
-
S9 Mix Preparation: Prepare the S9 cofactor mix and add the S9 fraction and FMN solution just before use. Keep on ice.
-
Pre-incubation: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9/FMN mixture (or buffer for experiments without metabolic activation). Incubate at 37°C for 20-30 minutes.
-
Plating: Add molten top agar (kept at 45°C) to the pre-incubation mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48 to 72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration at which an azo compound inhibits cell growth by 50% (IC₅₀).
Materials:
-
Adherent or suspension cells (e.g., HepG2, MCF-7)
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compound (azo dye)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Workflow:
References
- 1. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Phenol, 4-[(4-ethoxyphenyl)azo]-: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Phenol, 4-[(4-ethoxyphenyl)azo]-. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Phenol, 4-[(4-ethoxyphenyl)azo]-, a member of the azo dye family, requires careful management due to the inherent hazards associated with its chemical structure. The presence of the phenol group indicates potential toxicity and corrosivity, while the azo linkage can break down to form potentially hazardous aromatic amines. Proper disposal is not merely a recommendation but a critical component of laboratory safety protocols.
Essential Safety and Disposal Information
All waste containing Phenol, 4-[(4-ethoxyphenyl)azo]- must be treated as hazardous waste.[1][2][3] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[1][4]
Quantitative Data
A specific Safety Data Sheet (SDS) for Phenol, 4-[(4-ethoxyphenyl)azo]- was not available at the time of this publication. The following table contains data for the general class of phenols and azo dyes. It is imperative to handle this compound with the precautions required for hazardous chemicals.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄N₂O₂ | [5] |
| Appearance | Solid (Typical for azo dyes) | N/A |
| Toxicity | Toxic in contact with skin and if swallowed.[1] | General Phenol SDS |
| Hazards | Causes burns.[1] Suspected of causing genetic defects. | General Phenol SDS |
| Incompatibilities | Oxidizing agents, strong acids, strong bases. | General Phenol SDS |
Experimental Protocols: Disposal Procedures
The following step-by-step instructions outline the correct procedure for the disposal of Phenol, 4-[(4-ethoxyphenyl)azo]- and contaminated materials.
Personnel Protective Equipment (PPE) Requirement: Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles when handling this compound or its waste.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Phenol, 4-[(4-ethoxyphenyl)azo]-," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]
-
Step 2: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6]
-
The storage area should be cool and dry.
Step 3: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][6]
-
Provide them with accurate information about the waste contents.
Step 4: Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is significant, contact your institution's emergency response team.
-
For small, manageable spills, and only if you are trained to do so:
-
Don the appropriate PPE.
-
Contain the spill using an absorbent material like vermiculite or sand.[2]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (as recommended by your EHS department), and collect the cleaning materials as hazardous waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of Phenol, 4-[(4-ethoxyphenyl)azo]-.
Caption: Disposal workflow for Phenol, 4-[(4-ethoxyphenyl)azo]-.
References
- 1. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. monash.edu [monash.edu]
Essential Safety and Operational Guide for Handling Phenol, 4-[(4-ethoxyphenyl)azo]-
Chemical Identifier: Phenol, 4-[(4-ethoxyphenyl)azo]- CAS Number: 2496-26-6[1]
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Phenol, 4-[(4-ethoxyphenyl)azo]-. In the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach to personal protective equipment (PPE) and handling is mandatory. The following recommendations are based on the potential hazards associated with the functional groups present in the molecule, namely the phenolic group and the azo group.
Assumed Hazards
-
Phenolic Compounds: Can be corrosive and toxic, causing severe skin burns and eye damage. Systemic toxicity is also a concern.[2][3]
-
Azo Dyes: Some azo dyes are classified as skin and respiratory sensitizers and may be harmful if swallowed or inhaled. Certain azo compounds have been linked to carcinogenic effects.[4]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes of the chemical which could cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), a lab coat, and closed-toe shoes. An apron may be required for larger quantities. | To prevent skin contact, which could lead to burns, irritation, or absorption of the chemical.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder or creating solutions. | To prevent inhalation of dust or vapors, which may be harmful. |
| Hand Protection | Double-gloving is recommended as a best practice. Change gloves immediately if contaminated. | To provide an extra layer of protection against chemical permeation. |
Operational Plan
Handling:
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the generation of dust.
-
Use non-sparking tools.
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste.
-
Do not pour waste down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment when handling "Phenol, 4-[(4-ethoxyphenyl)azo]-".
Caption: PPE Selection Workflow for "Phenol, 4-[(4-ethoxyphenyl)azo]-".
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
